Rp-8-Br-cGMPS
Description
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Structure
2D Structure
Properties
Molecular Formula |
C10H10BrN5NaO6PS |
|---|---|
Molecular Weight |
462.15 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
InChI Key |
CHTSSROWUAICIL-HUSULMCLSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS, also known as Rp-8-Bromo-cGMPs, is a widely utilized chemical probe in biomedical research. It is a membrane-permeant analog of cyclic guanosine monophosphate (cGMP) that acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its selectivity, and its application in studying cGMP/PKG signaling pathways.
Core Mechanism of Action: Competitive Inhibition of PKG
The primary mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1] As an analog of cGMP, it binds to the cGMP-binding sites on the regulatory domain of PKG. This binding event prevents the conformational change that is normally induced by cGMP, thereby keeping the kinase in its inactive state. By competitively antagonizing the binding of endogenous cGMP, this compound effectively blocks the downstream phosphorylation of target proteins by PKG. It exhibits selectivity for the type Iα and Iβ isoforms of PKG.[1]
A critical aspect of its pharmacology is its characterization as a partial agonist under certain experimental conditions. In the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS can partially activate the cGKIα isoform.[2] This dual activity as an inhibitor in the presence of an agonist and a partial agonist in its absence necessitates careful interpretation of experimental results.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with its primary target and notable off-targets.
| Target | Parameter | Value | Species/Assay Conditions |
| PKG Iα | K_i_ | 0.03 µM (30 nM)[1] | Purified enzyme |
| PKG Iβ | K_i | 0.035 µM (35 nM) | Purified enzyme |
| PKA | K_i_ | 10 µM (11 µM) | Purified enzyme |
| Rod CNG Channels | IC_50_ | ~0.45 µM (low concentrations) | Heterologously expressed channels |
| Cone CNG Channels | IC_50_ | ~4.4 µM (low concentrations) | Heterologously expressed channels |
| PDE V | - | Potent Inhibitor | Bovine aorta |
Key Signaling Pathways Modulated by this compound
This compound is an invaluable tool for dissecting the role of the cGMP/PKG signaling pathway in a multitude of physiological processes.
Nitric Oxide (NO)/cGMP/PKG Signaling Pathway
The NO/cGMP/PKG pathway is a fundamental signaling cascade involved in vasodilation, neurotransmission, and other cellular functions. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from GTP. cGMP then activates PKG, leading to the phosphorylation of downstream targets that mediate the physiological response. This compound is used to block the effects of PKG in this pathway, allowing researchers to isolate the contributions of PKG to the overall cellular response to NO.
Smooth Muscle Relaxation
In vascular smooth muscle, the NO/cGMP/PKG pathway plays a crucial role in mediating relaxation, leading to vasodilation. PKG activation leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This compound is used to demonstrate the dependence of smooth muscle relaxation on PKG activity. Experiments using this inhibitor have shown that blocking PKG attenuates the relaxation induced by NO donors and other agents that increase cGMP levels.
Synaptic Plasticity
The cGMP/PKG signaling pathway is also implicated in synaptic plasticity, the cellular mechanism underlying learning and memory. This pathway can modulate neurotransmitter release and receptor sensitivity. This compound is employed in neuroscience research to investigate the role of PKG in long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity.
Experimental Protocols
Detailed methodologies are critical for the robust application of this compound in research.
In Vitro Kinase Assay for PKG Inhibition
This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of this compound on PKG activity.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
Specific peptide substrate for PKG (e.g., a VASP-derived peptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
cGMP (for stimulation)
-
This compound (at various concentrations)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the desired concentration of cGMP.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the kinase reaction by adding purified PKG and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Measurement of Smooth Muscle Relaxation
This protocol describes the use of an organ bath to measure the effect of this compound on smooth muscle relaxation.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine)
-
Vasodilator/cGMP-elevating agent (e.g., sodium nitroprusside)
-
This compound
Procedure:
-
Mount the smooth muscle tissue in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate and establish a stable baseline tension.
-
Pre-contract the tissue with a vasoconstrictor to a submaximal level.
-
Once a stable contraction is achieved, add the vasodilator to induce relaxation.
-
In a separate set of experiments, pre-incubate the tissue with this compound for a specified period before adding the vasoconstrictor and then the vasodilator.
-
Record the changes in isometric tension using the force transducer.
-
Compare the relaxation response in the presence and absence of this compound to determine the role of PKG.
Off-Target Effects and Selectivity
While this compound is a selective inhibitor of PKG, it is important to be aware of its potential off-target effects, especially at higher concentrations.
-
Protein Kinase A (PKA): this compound inhibits PKA, but with a significantly lower potency (K_i_ ≈ 10-11 µM) compared to PKG.
-
Cyclic Nucleotide-Gated (CNG) Channels: This compound can also inhibit CNG channels, which are important in phototransduction and olfaction. It shows some selectivity for rod over cone CNG channels at lower concentrations.
-
Phosphodiesterases (PDEs): this compound has been reported to be a potent inhibitor of PDE V.
The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
This compound is a powerful and selective tool for the investigation of cGMP/PKG signaling. Its mechanism as a competitive inhibitor of PKG, coupled with its membrane permeability, makes it suitable for a wide range of in vitro and in cell-based experiments. Researchers should be mindful of its partial agonist activity and potential off-target effects at higher concentrations and design their experiments accordingly. This technical guide provides the foundational knowledge and experimental frameworks necessary for the effective use of this compound in advancing our understanding of cGMP-mediated cellular processes.
References
The Role of Rp-8-Br-cGMPS in the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and phototransduction. The downstream effects of cGMP are primarily mediated by cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention. Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) has emerged as a critical tool for elucidating the intricate functions of this pathway. This technical guide provides an in-depth overview of the role of this compound, its mechanism of action, and its application in experimental settings.
Mechanism of Action of this compound
This compound is a cell-permeable analog of cGMP that acts as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] The molecule's structure, featuring a bromine substitution at the 8th position of the guanine ring and a phosphorothioate modification in the cyclic phosphate moiety (Rp-isomer), confers its inhibitory properties and resistance to hydrolysis by PDEs.[1]
By competitively binding to the cGMP-binding sites on the regulatory domain of PKG, this compound prevents the conformational change necessary for the activation of the kinase's catalytic domain.[1] This blockade of PKG activation effectively inhibits the phosphorylation of downstream target proteins, thereby attenuating the physiological responses mediated by the cGMP/PKG pathway.
Data Presentation: Inhibitory Profile of Rp-8-Br-PET-cGMPS
The following table summarizes the quantitative data on the inhibitory constants (Ki) and half-maximal inhibitory concentration (IC50) of a closely related and more specific analog, Rp-8-Br-PET-cGMPS, against various kinases and ion channels. This data highlights its selectivity for PKG over cAMP-dependent protein kinase (PKA).
| Target | Parameter | Value (µM) | Reference |
| PKG Iα | Ki | 0.035 | |
| PKG Iβ | Ki | 0.030 | |
| PKG II | Ki | 0.030 | |
| PKA | Ki | 11 | |
| cGMP-gated channels | IC50 | 25 |
Signaling Pathway Visualization
The following diagram illustrates the canonical cGMP signaling pathway and the point of intervention by this compound.
Caption: The cGMP signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate the cGMP signaling pathway.
In Vitro PKG Kinase Activity Assay (Radiometric)
This assay measures the activity of purified PKG by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant PKG (Iα, Iβ, or II)
-
This compound
-
cGMP
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
PKG substrate peptide (e.g., a synthetic peptide with a PKG consensus phosphorylation site)
-
Phosphocellulose paper
-
Scintillation counter and fluid
-
Phosphoric acid (75 mM)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the desired concentration of the PKG substrate peptide, and purified PKG.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures. Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and a fixed, activating concentration of cGMP (e.g., 1 µM). The final ATP concentration should be around 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the dried phosphocellulose papers using a scintillation counter.
-
Calculate the kinase activity as picomoles of phosphate incorporated per minute per milligram of enzyme. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to PKG by measuring its ability to displace a radiolabeled cGMP analog.
Materials:
-
Purified recombinant PKG
-
[³H]cGMP (radioligand)
-
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
In a series of tubes, add a fixed concentration of purified PKG and a fixed concentration of [³H]cGMP (typically at or below its Kd for PKG).
-
Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled cGMP (non-specific binding).
-
Incubate the mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound [³H]cGMP.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
VASP Phosphorylation Assay in Cultured Cells
This cell-based assay assesses the inhibitory effect of this compound on the endogenous cGMP/PKG signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate.
Materials:
-
Cultured cells expressing PKG (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
A cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside (SNP) or a cell-permeable cGMP analog like 8-Br-cGMP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP.
-
Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on VASP phosphorylation in cultured cells.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Rp-8-Br-cGMPS as a Protein Kinase G Inhibitor
This guide provides a comprehensive overview of this compound and its derivatives, essential tools for investigating the cGMP signaling pathway. We delve into its mechanism of action, quantitative inhibitory data, experimental applications, and the critical nuances of its use in research.
Introduction to Protein Kinase G (PKG) and this compound
Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a key serine/threonine kinase that serves as a primary effector for the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to a vast array of physiological processes, including the regulation of vascular tone, platelet aggregation, neuronal function, and smooth muscle relaxation.[1][2] PKG exists in two main isoforms, PKG-I and PKG-II, which exhibit distinct tissue distributions and physiological roles.[1]
To elucidate the specific functions of PKG, researchers rely on pharmacological tools that can modulate its activity. This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer) is a widely used cGMP analog designed to act as a competitive inhibitor of PKG.[1][3] By competing with endogenous cGMP for binding to the regulatory domains of PKG, it prevents the conformational change required for kinase activation. This document focuses on this compound and the closely related, more lipophilic and potent derivative, Rp-8-Br-PET-cGMPS.
Chemical and Physical Properties
The selection of a specific PKG inhibitor often depends on its physicochemical properties, which influence its cell permeability and solubility in experimental systems. The properties of this compound and the frequently used analog Rp-8-Br-PET-cGMPS are summarized below.
| Property | This compound | Rp-8-Br-PET-cGMPS |
| Synonyms | Rp-8-bromo-Cyclic GMPS | β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer |
| Molecular Formula | C₁₀H₁₀BrN₅O₆PS (as free acid) | C₁₈H₁₄BrN₅O₆PS (as sodium salt) |
| Molecular Weight | 437.93 g/mol (free acid) | 562.27 g/mol (sodium salt) |
| Appearance | Crystalline solid | Crystalline solid |
| Purity | Typically >99% by HPLC | Typically ≥98% by HPLC |
| Solubility | Limited membrane permeability | Soluble to 20 mM in water and 40 mM in DMSO |
| Storage | Store at -20°C | Store at -20°C |
| CAS Number | Not consistently available | 185246-32-6 |
Mechanism of Action
This compound and its analogs are competitive antagonists of PKG. They are structurally similar to cGMP and bind to the cGMP-binding sites within the regulatory domain of the kinase. However, due to the Rp-configuration of the phosphorothioate group, their binding does not induce the full conformational change necessary to relieve the autoinhibition of the catalytic domain. This prevents the kinase from phosphorylating its downstream substrate proteins.
References
- 1. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Lipophilicity and Membrane Permeability of Rp-8-Br-cGMPS
For Immediate Release
This technical guide provides an in-depth analysis of the lipophilicity and membrane permeability of Rp-8-Br-cGMPS and its closely related, extensively studied analog, β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS). This document is intended for researchers, scientists, and drug development professionals engaged in the study of cGMP signaling pathways and the development of targeted therapeutics.
Executive Summary
This compound and its derivatives are potent tools in the study of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) signaling. A critical aspect of their utility in cellular and in vivo models is their ability to cross biological membranes, a function governed by their lipophilicity. While direct, experimentally determined quantitative data on the lipophilicity and membrane permeability of this compound remains elusive in publicly available literature, qualitative descriptions consistently highlight its enhanced lipophilic character and membrane permeability compared to parent compounds like cGMP and Rp-cGMPS. This guide summarizes the available information, presents standardized experimental protocols for the determination of these properties, and details the compound's mechanism of action and signaling pathways.
Physicochemical Properties: Lipophilicity and Membrane Permeability
The chemical structure of this compound, featuring a bromine atom at the 8th position and a phosphorothioate group in the cyclic phosphate moiety, contributes to its increased lipophilicity. The addition of a β-phenyl-1,N2-etheno group in Rp-8-Br-PET-cGMPS further enhances this property.
Lipophilicity
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
Table 1: Qualitative Lipophilicity Comparison of cGMP Analogs
| Compound | Reported Lipophilicity/Permeability Characteristics |
| This compound | Significantly more lipophilic and membrane-permeant compared to cyclic GMP or Rp-cGMPS.[1] |
| Rp-8-Br-PET-cGMPS | More lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS.[4] Considered one of the most permeable, selective, and potent cGKI inhibitors for intact cell studies. |
| Rp-8-pCPT-cGMPS | More lipophilic and able to inhibit PKG in human platelets and intestinal mucosa. |
| Rp-cGMPS | Low membrane permeability, limiting its in vivo use. |
| Rp-8-Br-cGMP-S | Low membrane permeability, limiting its in vivo use. |
Membrane Permeability
The enhanced lipophilicity of this compound and its analogs directly contributes to their improved ability to traverse cellular membranes and reach their intracellular targets. This is a key advantage for their use in cellular assays and potential therapeutic applications. However, quantitative data from standard permeability assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, are not currently published for these specific compounds.
Experimental Protocols for Determination of Lipophilicity and Permeability
For researchers seeking to quantify the lipophilicity and membrane permeability of this compound, the following standard methodologies are recommended.
Determination of Lipophilicity (logP)
2.1.1. Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
-
Protocol:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water (typically a 1:1 ratio) in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
-
2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
-
Protocol:
-
Prepare a set of standard compounds with known logP values that bracket the expected logP of this compound.
-
Use a C18 reversed-phase HPLC column.
-
Develop an isocratic or gradient elution method using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Inject the standard compounds and record their retention times (t_R).
-
Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the void time.
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
-
Inject the this compound sample and determine its log(k').
-
Interpolate the logP value of this compound from the calibration curve.
-
Determination of Membrane Permeability
2.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput in vitro assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Protocol:
-
A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The wells of a donor plate are filled with a solution of this compound in a suitable buffer.
-
The filter plate is placed on top of the donor plate, and the wells of the filter plate (acceptor compartment) are filled with buffer.
-
The assembly is incubated for a defined period (e.g., 4-18 hours).
-
After incubation, the concentration of this compound is measured in both the donor and acceptor compartments using an analytical method like LC-MS/MS.
-
The apparent permeability coefficient (P_app) is calculated.
-
2.2.2. Caco-2 Permeability Assay
This cell-based assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier. This model can assess both passive diffusion and active transport.
-
Protocol:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound is added to the apical (A) side of the monolayer (donor compartment).
-
The plate is incubated at 37°C.
-
At various time points, samples are taken from the basolateral (B) side (acceptor compartment) and the concentration of this compound is determined.
-
The apparent permeability coefficient (P_app) for the apical-to-basolateral (A→B) transport is calculated.
-
To assess active efflux, the experiment can be repeated in the basolateral-to-apical (B→A) direction. An efflux ratio (P_app(B→A) / P_app(A→B)) greater than 2 suggests the involvement of efflux transporters.
-
Signaling Pathways and Mechanism of Action
This compound and its analogs are primarily known as competitive inhibitors of cGMP-dependent protein kinase (PKG).
Primary Target: cGMP-Dependent Protein Kinase (PKG)
PKG exists in two main isoforms, PKG-I and PKG-II. Rp-8-Br-PET-cGMPS acts as a competitive antagonist at the cGMP-binding sites on the regulatory domain of PKG. By occupying these sites, it prevents the binding of endogenous cGMP, thereby inhibiting the conformational change required for the activation of the kinase's catalytic domain. This leads to a reduction in the phosphorylation of downstream PKG substrates.
Caption: Competitive inhibition of PKG by this compound.
Off-Target Effects and Partial Agonism
While considered a selective PKG inhibitor, Rp-8-Br-PET-cGMPS can also interact with other cGMP-binding proteins.
-
Protein Kinase A (PKA): It can inhibit PKA, but with a much lower potency compared to its inhibition of PKG.
-
Phosphodiesterases (PDEs): The phosphorothioate modification makes the compound resistant to hydrolysis by PDEs. Furthermore, it has been shown to inhibit certain PDEs.
-
Cyclic Nucleotide-Gated (CNG) Channels: Rp-8-Br-PET-cGMPS can also act on retinal cGMP-gated ion channels.
A significant finding is that under certain conditions, particularly in the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS can act as a partial agonist for the cGKIα isoform. This dual inhibitor/partial agonist activity should be carefully considered when interpreting experimental results.
Caption: Target profile of this compound.
Conclusion
This compound and its analog Rp-8-Br-PET-cGMPS are invaluable pharmacological tools for dissecting cGMP/PKG signaling pathways. Their enhanced lipophilicity and membrane permeability are key features that enable their use in intact cellular systems. While quantitative data on these properties are sparse, this guide provides a framework for their experimental determination. A thorough understanding of their mechanism of action, including potential off-target effects and partial agonism, is crucial for the accurate interpretation of research findings and for guiding the development of novel therapeutics targeting the cGMP signaling cascade. Further studies to precisely quantify the lipophilicity and membrane permeability of these compounds are warranted to fully characterize their pharmacokinetic and pharmacodynamic profiles.
References
Understanding the competitive inhibition of PKG by Rp-8-Br-cGMPS
An In-Depth Technical Guide to the Competitive Inhibition of PKG by Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-dependent protein kinase (PKG) is a principal intracellular effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This serine/threonine-specific kinase plays a crucial role in a multitude of physiological processes, including the regulation of smooth muscle relaxation, platelet function, and cell division.[3] Given its central role, the ability to modulate PKG activity is essential for dissecting its function in cellular signaling. Potent and selective inhibitors are invaluable tools in this endeavor.
This guide focuses on this compound, a widely used cGMP analog, detailing its mechanism as a competitive inhibitor of PKG. We will explore its inhibitory potency, selectivity, the structural basis of its action, and provide standardized protocols for its application in research.
The cGMP/PKG Signaling Pathway
PKG is activated downstream of signals that elevate intracellular cGMP levels. This is primarily achieved through two pathways: the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or the activation of particulate guanylate cyclase (pGC) by natriuretic peptides.[1][2] The resulting increase in cGMP concentration leads to its binding to allosteric sites on the regulatory domain of PKG. This binding event induces a conformational change that relieves the autoinhibition of the catalytic domain, enabling the kinase to phosphorylate its target substrate proteins and elicit downstream cellular effects.
This compound: Mechanism of Competitive Inhibition
This compound, also known as Rp-8-Bromo-PET-cGMPS, is a membrane-permeable cGMP analog designed to act as a competitive antagonist of PKG. The "Rp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate moiety, which is crucial for its inhibitory activity.
The mechanism of action is direct competition with endogenous cGMP for the allosteric binding sites on the regulatory domain of PKG. By occupying these sites, this compound prevents the binding of cGMP and fails to induce the conformational change necessary for kinase activation, thus keeping the enzyme in its inhibited state. Because this is a reversible process, the degree of inhibition is dependent on the relative concentrations of the inhibitor and the activator (cGMP).
References
An In-Depth Technical Guide to the Interactions of Rp-8-Br-cGMPS with cGMP-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interactions between Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), and its key cellular targets: cGMP-dependent protein kinases (PKG), phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) channels. This document collates quantitative binding and inhibition data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways. Particular attention is given to distinguishing the properties of this compound from its widely used, more lipophilic analog, Rp-8-Br-PET-cGMPS.
Introduction to cGMP Signaling and the Role of this compound
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and phototransduction. The cellular effects of cGMP are primarily mediated through three families of proteins: cGMP-dependent protein kinases (PKG), cGMP-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) channels.
The study of these intricate signaling pathways has been greatly facilitated by the development of synthetic cGMP analogs. This compound is a membrane-permeant, phosphodiesterase-resistant analog of cGMP. It acts as a competitive inhibitor of PKG, thereby providing a valuable tool to dissect the roles of this kinase in various cellular processes. Its utility is further enhanced by its interactions with other cGMP-binding proteins, which necessitates a clear understanding of its selectivity profile.
This guide will delve into the specific interactions of this compound with its protein targets, presenting quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular pathways.
Quantitative Data on this compound Interactions
The following tables summarize the known quantitative data for the interaction of this compound and its prominent analog, Rp-8-Br-PET-cGMPS, with various cGMP-binding proteins. This allows for a direct comparison of their potency and selectivity.
Table 1: Inhibition Constants (Ki) of this compound and Analogs for Protein Kinases
| Compound | Target Protein | Ki (µM) | Species | Comments | Reference |
| This compound | PKG Iα | Data not readily available | |||
| PKG Iβ | Data not readily available | ||||
| PKG II | Data not readily available | ||||
| PKA | Data not readily available | Non-specific inhibition of PKA is a known characteristic of Rp-cGMPS compounds.[1] | |||
| Rp-8-Br-PET-cGMPS | PKG I | 0.035 | Competitive and reversible inhibitor.[2] | [2] | |
| PKG II | 0.030 | Competitive and reversible inhibitor.[2] | [2] | ||
| PKA | 11 | Less potent inhibition compared to PKG. | |||
| Rp-8-pCPT-cGMPS | PKG | 0.5 | Human | Studied in intact human platelets. |
Table 2: Inhibition/Activation Constants (IC50/EC50) for Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Target Channel | IC50/EC50 (µM) | Species | Comments | Reference |
| Rp-8-Br-PET-cGMPS | Rod CNG Channel | EC50,h = 0.45 | Weak, concentration-dependent selectivity for rod over cone channels at lower concentrations. | ||
| EC50,l = similar to cone | |||||
| Cone CNG Channel | EC50,h = 4.4 | ||||
| cGMP-induced activation | IC50 = 25 |
Table 3: Effects on Phosphodiesterases (PDEs)
| Compound | Target PDE | Effect | Comments | Reference |
| This compound | PDE5, PDE10 | Inhibition | Due to the sulfur group in the cyclic phosphate moiety. | |
| Rp-8-Br-PET-cGMPS | PDE1β, PDE1c, PDE6α | Binding | Identified as interactors in affinity chromatography experiments. | |
| PDE11 | Resistant to hydrolysis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interactions of this compound with cGMP-binding proteins.
In Vitro Protein Kinase G (PKG) Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory potential of this compound on PKG activity.
Materials:
-
Recombinant human PKG Iα or Iβ
-
Peptide substrate (e.g., Kemptide)
-
[γ-32P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PKG, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate kinetic models.
Affinity Chromatography for Identifying Interacting Proteins
This protocol outlines a method to identify proteins from a cell or tissue lysate that bind to this compound.
Materials:
-
This compound-agarose affinity matrix (or NHS-activated agarose for custom coupling)
-
Cell or tissue lysate
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Washing buffer (Binding buffer with increased salt concentration, e.g., 500 mM NaCl)
-
Elution buffer (e.g., Binding buffer containing a high concentration of free cGMP or a denaturing agent like SDS)
-
Chromatography columns
Procedure:
-
Equilibrate the this compound-agarose column with binding buffer.
-
Load the cell or tissue lysate onto the column and allow it to bind for a sufficient period (e.g., 1-2 hours) at 4°C with gentle agitation.
-
Wash the column extensively with washing buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the elution buffer.
-
Collect the eluted fractions.
-
Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.
Patch-Clamp Electrophysiology for CNG Channel Modulation
This protocol describes the use of the patch-clamp technique to investigate the effect of this compound on CNG channel activity.
Materials:
-
Cells expressing the CNG channel of interest (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Pipette solution (intracellular solution) containing a defined concentration of cGMP
-
Bath solution (extracellular solution)
-
This compound
Procedure:
-
Establish a whole-cell or inside-out patch-clamp recording from a cell expressing the CNG channels.
-
Perfuse the cell with a pipette solution containing a sub-saturating concentration of cGMP to elicit a baseline current.
-
Apply different concentrations of this compound to the bath (for whole-cell) or the intracellular face of the patch (for inside-out) via the perfusion system.
-
Record the changes in the cGMP-elicited current in the presence of this compound.
-
Analyze the data to determine the IC50 or EC50 of this compound on the CNG channel activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving cGMP and the experimental workflows for studying the effects of this compound.
References
The Role of Rp-8-Br-cGMPS in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smooth muscle contraction and relaxation are fundamental physiological processes regulated by a complex interplay of signaling pathways. A key mediator of smooth muscle relaxation is the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) pathway. This pathway is a critical target for therapeutic intervention in a variety of disorders characterized by smooth muscle dysfunction, including hypertension, erectile dysfunction, and asthma. Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and selective inhibitor of PKG, making it an invaluable tool for elucidating the precise mechanisms of cGMP-mediated smooth muscle relaxation. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and experimental protocols for its use in smooth muscle research.
The cGMP/PKG Signaling Pathway in Smooth Muscle Relaxation
The canonical pathway for cGMP-mediated smooth muscle relaxation begins with the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Subsequently, cGMP activates PKG, which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile apparatus to Ca²⁺.[1]
The primary mechanisms by which PKG activation leads to smooth muscle relaxation include:
-
Reduction of Intracellular Calcium ([Ca²⁺]i):
-
Inhibition of L-type Ca²⁺ channels, reducing Ca²⁺ influx.
-
Activation of the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ extrusion and sequestration from the cytoplasm.[2]
-
Phosphorylation and inhibition of the inositol 1,4,5-trisphosphate (IP₃) receptor, preventing Ca²⁺ release from the sarcoplasmic reticulum.[1]
-
-
Calcium Desensitization of the Contractile Apparatus:
-
Activation of myosin light chain phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1). This leads to the dephosphorylation of the 20-kDa myosin light chain (MLC₂₀), preventing the interaction of myosin with actin and causing relaxation.
-
Phosphorylation and inhibition of RhoA, a small GTPase that activates Rho-kinase (ROCK). ROCK inhibits MLCP, so its inhibition by PKG leads to increased MLCP activity.
-
Mechanism of Action of this compound
This compound is a competitive antagonist of cGMP at the regulatory cGMP-binding sites on PKG. By binding to these sites, it prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream targets. This makes this compound a powerful tool to probe the specific role of PKG in smooth muscle relaxation and to differentiate PKG-dependent effects from other cGMP-mediated or cGMP-independent pathways.
It is important to note that some studies have reported that Rp-8-Br-PET-cGMPS, a related compound, can exhibit partial agonist activity on PKG-Iα under certain conditions, particularly in the absence of a cGMP agonist. This highlights the importance of careful experimental design and data interpretation when using this class of inhibitors.
Quantitative Data on this compound Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its closely related analog, Rp-8-Br-PET-cGMPS.
Table 1: Inhibitory Constants (Ki) of this compound Analogs for PKG
| Compound | PKG Isoform | Apparent Ki (µM) | Reference |
| (Rp)-8-bromo-PET-cyclic GMPS | Type Iα and Iβ | 0.03 | [1] |
| Rp-8-Br-PET-cGMPS | Not specified | 0.035 |
Table 2: Inhibition of Smooth Muscle Relaxation by Rp-8-Br-PET-cGMPS
| Tissue | Relaxing Agent | Concentration of Rp-8-Br-PET-cGMPS | Inhibition of Relaxation (%) | Reference |
| Porcine Coronary Arteries | 8-Br-cGMP (3 x 10⁻⁵ M) | 3 x 10⁻⁵ M | 55.9 ± 6.7 | |
| Porcine Coronary Arteries | Nitroglycerin (3 x 10⁻⁸ M) | 3 x 10⁻⁵ M | 79.3 ± 4.7 | |
| Porcine Coronary Arteries | Nitroglycerin (10⁻⁷ M) | 3 x 10⁻⁵ M | 67.0 ± 9.1 | |
| Porcine Coronary Arteries | Nitroglycerin (3 x 10⁻⁷ M) | 3 x 10⁻⁵ M | 50.9 ± 8.8 | |
| Porcine Coronary Arteries | DETA NONOate (10⁻⁶ M) | 3 x 10⁻⁵ M | 47.8 ± 10.6 | |
| Porcine Coronary Arteries | DETA NONOate (3 x 10⁻⁶ M) | 3 x 10⁻⁵ M | 62.2 ± 8.4 | |
| Porcine Coronary Arteries | DETA NONOate (10⁻⁵ M) | 3 x 10⁻⁵ M | 52.7 ± 9.5 | |
| Ovine Pulmonary Arteries | 8-Br-cGMP (300 µM) | Not specified | ~60% (relaxation reduced to ~40%) |
Experimental Protocols
Isometric Tension Measurement in Isolated Smooth Muscle
This protocol describes the measurement of isometric tension in isolated vascular smooth muscle rings to assess the inhibitory effect of this compound on agonist-induced relaxation.
Materials:
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose.
-
Phenylephrine (or other contractile agonist)
-
8-Br-cGMP (or other relaxing agent)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
-
Clean the tissue of adhering fat and connective tissue.
-
Cut the tissue into rings of appropriate size (e.g., 2-3 mm for rat aorta).
-
-
Mounting:
-
Mount the tissue rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
To check for endothelium integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% typically indicates an intact endothelium. For studies focusing on the direct effects on smooth muscle, the endothelium can be mechanically removed.
-
-
Inhibition Protocol:
-
Pre-contract the tissue rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, pre-incubate the tissues with the desired concentration of this compound or vehicle for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for the relaxing agent (e.g., 8-Br-cGMP) in the presence of this compound or vehicle.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the relaxing agent concentration.
-
Compare the curves obtained in the presence and absence of this compound to determine the inhibitory effect.
-
Western Blot Analysis of Myosin Light Chain Phosphorylation
This protocol outlines the steps for determining the effect of this compound on the phosphorylation status of myosin light chain (MLC₂₀) in smooth muscle tissue.
Materials:
-
Smooth muscle tissue or cells
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-MLC₂₀ (Ser19) and anti-total-MLC₂₀
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat smooth muscle tissue or cells with the experimental agents (e.g., contractile agonist, relaxing agent, and this compound) for the desired time.
-
Immediately lyse the cells or homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC₂₀ (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC₂₀ to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the level of MLC₂₀ phosphorylation as the ratio of the phospho-MLC₂₀ signal to the total MLC₂₀ signal.
-
Visualizations
Caption: cGMP/PKG signaling pathway in smooth muscle relaxation and the inhibitory action of this compound.
Caption: Experimental workflow for isometric tension measurement using this compound.
Caption: Logical diagram illustrating the inhibitory effect of this compound on the cGMP/PKG pathway.
Conclusion
This compound is an indispensable pharmacological tool for investigating the role of the cGMP/PKG signaling pathway in smooth muscle physiology and pathophysiology. Its ability to selectively inhibit PKG allows researchers to dissect the specific contributions of this kinase to smooth muscle relaxation and to explore its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a framework for the effective use of this compound in advancing our understanding of smooth muscle function. Careful consideration of its potential partial agonist effects and the use of appropriate controls are essential for robust and reliable experimental outcomes.
References
The Role of Rp-8-Br-cGMPS in Photoreceptor Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of (Rp)-8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS), a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in the study and potential treatment of photoreceptor degeneration. This document outlines the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes complex biological pathways and workflows.
Introduction: The cGMP Pathway in Photoreceptor Degeneration
In many forms of hereditary retinal degeneration, such as Retinitis Pigmentosa (RP), a common pathogenic mechanism is the excessive accumulation of the second messenger cyclic guanosine monophosphate (cGMP) in photoreceptor cells.[1][2] This elevation of cGMP can be caused by mutations in genes encoding key proteins of the phototransduction cascade, most notably phosphodiesterase 6 (PDE6).[3]
The surplus of cGMP leads to the over-activation of two primary downstream effectors: cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG).[4][5] While the excessive opening of CNG channels causes a cytotoxic influx of Ca2+ and Na+ ions, the hyperactivation of PKG is increasingly recognized as a critical driver of photoreceptor cell death. PKG activation triggers a cascade of downstream events, including cellular stress and the initiation of cell death pathways, making it a prime therapeutic target.
This compound and its structural analogs, like Rp-8-Br-PET-cGMPS (also known as CN03), are valuable research tools and potential therapeutic agents due to their ability to competitively inhibit PKG activity. By blocking the cGMP binding site on PKG, these compounds prevent its activation and the subsequent deleterious signaling, thereby offering a neuroprotective effect on photoreceptors.
Data Presentation: Quantitative Effects of PKG Inhibition
The following tables summarize quantitative data from various studies investigating the effects of this compound and related compounds on photoreceptor health and function.
Table 1: Pharmacological Properties of Rp-8-Br-PET-cGMPS
| Parameter | Value | Target | Species/System | Reference |
| EC50 (Inhibition) | 0.45 µM | Rod CNG Channels | Heterologous Expression | |
| EC50 (Inhibition) | 4.4 µM | Cone CNG Channels | Heterologous Expression |
Note: Data for Rp-8-Br-PET-cGMPS, a closely related and more lipophilic analog of this compound.
Table 2: Summary of In Vitro Studies on Photoreceptor Protection
| Model System | Compound | Concentration | Observed Effect | Reference |
| rd1 Mouse Retinal Explants | Rp-8-Br-PET-cGMPS (CN03) | 50 µM | Significant reduction in TUNEL-positive (dying) photoreceptor cells. | |
| rd10 Mouse Retinal Explants | Rp-8-Br-PET-cGMPS (CN03) | 50 µM | Preservation of photoreceptor viability and function. | |
| rd1 and rd2 Mouse Retinal Explants | PKG Inhibitors | Not specified | Strongly reduced photoreceptor cell death and increased long-term survival. |
Table 3: Summary of In Vivo Studies on Photoreceptor Protection
| Animal Model | Compound | Administration Route | Observed Effect | Reference |
| rd1, rd2, and rd10 Mice | Rp-8-Br-PET-cGMPS (CN03) | In vivo delivery (not specified) | Preserved photoreceptor cells and function. | |
| rd1 Mouse | PKG Inhibitors | Topical, Intravitreal, Subtenon Injection | Resulted in photoreceptor protection. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound.
Caption: cGMP signaling pathway in photoreceptor degeneration.
Caption: Experimental workflow for studying this compound effects.
Caption: Mechanism of this compound-mediated neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Organotypic Retinal Explant Culture
This protocol is adapted from established methods for culturing neonatal mouse retinas to study neuroprotective effects.
Materials:
-
R16 defined medium (serum-free)
-
Proteinase K (0.12%)
-
Fetal Bovine Serum (FBS)
-
Cell culture inserts with polycarbonate membrane
-
6-well culture plates
-
Sterile dissection tools
-
Stereomicroscope
Procedure:
-
Animal Euthanasia and Eye Enucleation: Euthanize neonatal mice (e.g., P5-P9) according to approved animal protocols. Enucleate the eyes under aseptic conditions.
-
Enzyme Digestion: Incubate the enucleated eyes in 0.12% proteinase K for 15 minutes to facilitate the separation of the retinal pigment epithelium (RPE) from the choroid.
-
Stopping Digestion: Transfer the eyes to a medium containing 10% FBS to inactivate the proteinase K.
-
Dissection: Under a stereomicroscope in a sterile environment, make a small incision in the cornea. Gently peel away the sclera and choroid. Remove the anterior segment, lens, and vitreous body.
-
Preparation of Retinal Cup: Make four radial cuts in the remaining retinal cup to create a clover-leaf shape, allowing it to lie flat.
-
Culturing: Place the retinal explant, with the photoreceptor side up, onto a cell culture insert membrane. Place the insert into a 6-well plate containing 1.5 mL of pre-warmed R16 medium per well.
-
Incubation and Treatment: Incubate the cultures at 37°C in a 5% CO2 atmosphere. For treatment, add this compound or its analogs (e.g., 50 µM CN03) to the culture medium. Change the medium every two days.
-
Endpoint Analysis: After the desired culture period (e.g., 4-8 days), harvest the explants for analysis (TUNEL assay, histology, etc.). Fix the tissue in 4% paraformaldehyde (PFA) for 45 minutes.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol outlines the procedure for detecting apoptotic cells in retinal cryosections.
Materials:
-
Retinal cryosections (10-14 µm thick)
-
Phosphate-buffered saline (PBS)
-
Proteinase K (20 µg/mL)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
Humidified chamber
-
Fluorescence microscope
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
Section Preparation: Air-dry frozen retinal sections at 4°C for at least 48 hours.
-
Fixation and Rehydration: Fix the sections in cold acetone for 10 minutes. Rehydrate through a graded series of ethanol (100% to 70%) and then rinse in PBS.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL in PBS) for 7-10 minutes at 37°C to permeabilize the tissue.
-
Washing: Rinse the slides three times with PBS for 5 minutes each.
-
Equilibration: Apply the equilibration buffer from the TUNEL kit to the sections for 5-10 minutes at room temperature.
-
Labeling Reaction: Carefully remove the equilibration buffer and add 50 µL of the TUNEL reaction mixture to each section. Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Wash the slides three times with PBS for 5 minutes each to stop the reaction.
-
Counterstaining: Incubate the sections with a nuclear counterstain like DAPI or Hoechst 33342 for 10 minutes at room temperature.
-
Mounting and Imaging: Wash the slides again with PBS and mount with an appropriate mounting medium. Image the sections using a fluorescence microscope. TUNEL-positive nuclei will appear brightly labeled.
Electroretinography (ERG)
This protocol describes a standard procedure for assessing retinal function in mouse models.
Materials:
-
ERG recording system (e.g., Celeris)
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)
-
Mydriatic solution (e.g., Tropicamide/Phenylephrine)
-
Corneal electrodes
-
Reference and ground electrodes
-
Heating pad
-
Ophthalmic lubricant
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight (or for a minimum of 2 hours) before the procedure.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Apply one drop of mydriatic solution to each eye to dilate the pupils.
-
Electrode Placement: Once the pupils are fully dilated, apply an ophthalmic lubricant to the corneal electrodes and place them on the center of each cornea. Place the reference electrode (e.g., subcutaneously in the cheek) and the ground electrode (e.g., in the tail).
-
Scotopic (Rod-driven) ERG: In a dark room under dim red light, present a series of light flashes of increasing intensity. Record the electrical responses. The a-wave reflects photoreceptor (primarily rod) hyperpolarization, and the b-wave reflects the activity of downstream bipolar cells.
-
Light Adaptation: After the scotopic recordings, light-adapt the mouse for approximately 10 minutes with a constant background light.
-
Photopic (Cone-driven) ERG: While the background light is on, present a series of brighter light flashes. This will record the cone-driven responses.
-
Recovery: After the recordings are complete, remove the electrodes, apply a generous amount of ophthalmic gel to the eyes, and allow the mouse to recover in a warm, clean cage.
-
Data Analysis: Analyze the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic conditions to quantify retinal function.
Conclusion
This compound and its analogs have proven to be indispensable tools for elucidating the role of the cGMP/PKG signaling pathway in photoreceptor degeneration. The accumulated evidence strongly suggests that inhibition of PKG is a viable neuroprotective strategy for a range of retinal degenerative diseases characterized by elevated cGMP. The data and protocols presented in this guide are intended to facilitate further research in this promising area, with the ultimate goal of developing novel therapeutics to preserve vision in patients affected by these debilitating conditions.
References
- 1. Long-Term, Serum-Free Cultivation of Organotypic Mouse Retina Explants with Intact Retinal Pigment Epithelium [jove.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 4. PXD031693 - The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS shows target-specificity in the degenerating mouse retina - OmicsDI [omicsdi.org]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of Rp-8-Br-cGMPS and its more commonly studied and commercially available analog, Rp-8-Br-PET-cGMPS . This document details the mechanism of action of these compounds as competitive inhibitors of cGMP-dependent protein kinase (PKG) and provides detailed protocols for key in vitro assays to characterize their potency, selectivity, and cellular effects. The information herein is intended to assist researchers in the fields of signal transduction, pharmacology, and drug discovery in designing and executing experiments involving these valuable chemical probes.
Note on Compound Nomenclature: The initial query specified this compound. However, the vast majority of published research and commercially available reagents refer to Rp-8-Br-PET-cGMPS . This document will focus on the protocols and data associated with Rp-8-Br-PET-cGMPS, as it is the more characterized and accessible of the two related compounds. It is crucial for researchers to verify the exact compound they are using.
Introduction to Rp-8-Br-PET-cGMPS
Rp-8-Br-PET-cGMPS is a synthetic, membrane-permeant analog of cyclic guanosine monophosphate (cGMP). It functions as a potent, competitive, and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] By binding to the cGMP-binding sites on the regulatory domain of PKG, Rp-8-Br-PET-cGMPS prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream substrates.[2] This compound exhibits selectivity for PKG over other cyclic nucleotide-dependent kinases, such as protein kinase A (PKA), making it a valuable tool for dissecting cGMP-mediated signaling pathways.[1]
Mechanism of Action
The signaling pathway involving cGMP and PKG plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Nitric oxide (NO) and natriuretic peptides stimulate soluble and particulate guanylate cyclases, respectively, to produce cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates target proteins. Rp-8-Br-PET-cGMPS competitively antagonizes the action of cGMP at the PKG regulatory domain, thus inhibiting this signaling cascade.
Quantitative Data Summary
The inhibitory potency and selectivity of Rp-8-Br-PET-cGMPS have been determined in various in vitro assays. The following tables summarize key quantitative data.
| Target | Parameter | Value | Reference |
| PKG Iα | Ki | 35 nM | [3] |
| PKG Iβ | Ki | 30 nM | |
| PKG II | Ki | 450 nM | |
| PKA II | Ki | 11 µM | |
| PDE5 | Inhibition | Potent |
Experimental Protocols
This section provides detailed protocols for three key in vitro assays to characterize the activity of Rp-8-Br-PET-cGMPS.
In Vitro PKG Inhibition Assay (Radiometric)
This assay measures the ability of Rp-8-Br-PET-cGMPS to inhibit the phosphorylation of a specific substrate by purified PKG using a radioactive phosphate donor ([γ-³²P]ATP).
Materials and Reagents:
-
Purified recombinant PKG (e.g., PKG Iα or Iβ)
-
PKG substrate peptide (e.g., GRTGRRNSI-NH₂)
-
[γ-³²P]ATP
-
Rp-8-Br-PET-cGMPS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol
-
Stop Solution: 75 mM phosphoric acid
-
Phosphocellulose paper (e.g., P81)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of Rp-8-Br-PET-cGMPS in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Prepare a solution of PKG in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a solution of the substrate peptide in assay buffer (e.g., 100 µM).
-
Prepare a solution of [γ-³²P]ATP in assay buffer (e.g., 100 µM with a specific activity of ~500 cpm/pmol).
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 10 µL of the appropriate Rp-8-Br-PET-cGMPS dilution or vehicle (for control).
-
Add 20 µL of the PKG solution and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a 20 µL mixture of the substrate peptide and [γ-³²P]ATP.
-
Incubate for 15 minutes at 30°C. The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Separation:
-
Spot 40 µL of the reaction mixture onto a labeled phosphocellulose paper square.
-
Immediately immerse the paper in a beaker of 75 mM phosphoric acid.
-
Wash the papers three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in acetone.
-
Allow the papers to air dry.
-
-
Quantification and Analysis:
-
Place the dried paper squares into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Rp-8-Br-PET-cGMPS relative to the control (no inhibitor).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Competitive Radioligand Binding Assay
This assay measures the ability of Rp-8-Br-PET-cGMPS to compete with a radiolabeled cGMP analog (e.g., [³H]cGMP) for binding to the regulatory subunit of PKG.
Materials and Reagents:
-
Purified recombinant PKG regulatory subunit or full-length PKG
-
[³H]cGMP
-
Rp-8-Br-PET-cGMPS
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filter manifold apparatus
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of unlabeled Rp-8-Br-PET-cGMPS in binding buffer.
-
Prepare a solution of [³H]cGMP in binding buffer at a concentration close to its Kd for PKG (typically low nanomolar range).
-
Prepare a solution of purified PKG in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine 50 µL of the appropriate Rp-8-Br-PET-cGMPS dilution, 50 µL of [³H]cGMP solution, and 100 µL of the PKG solution.
-
For total binding, use binding buffer instead of the inhibitor. For non-specific binding, use a high concentration of unlabeled cGMP (e.g., 100 µM).
-
Incubate the plate for 1 hour at 4°C with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filter manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the amount of specifically bound [³H]cGMP at each concentration of Rp-8-Br-PET-cGMPS (Total binding - Non-specific binding).
-
Plot the percent of specific binding against the log concentration of Rp-8-Br-PET-cGMPS and fit the data to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Cell-Based VASP Phosphorylation Assay (Western Blot)
This assay assesses the ability of Rp-8-Br-PET-cGMPS to inhibit PKG activity in intact cells by measuring the phosphorylation status of a key downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at a PKG-specific site (Ser239).
Materials and Reagents:
-
Cell line expressing VASP (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium and supplements
-
Rp-8-Br-PET-cGMPS
-
PKG activator (e.g., 8-Br-cGMP or a NO donor like SNP)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Pre-incubate the cells with various concentrations of Rp-8-Br-PET-cGMPS or vehicle for 30-60 minutes.
-
Stimulate the cells with a PKG activator for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VASP (Ser239) primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated VASP to total VASP for each condition.
-
Determine the concentration-dependent inhibition of VASP phosphorylation by Rp-8-Br-PET-cGMPS.
-
Conclusion
Rp-8-Br-PET-cGMPS is a powerful and selective tool for investigating cGMP/PKG signaling pathways. The protocols provided in these application notes offer robust methods for characterizing its inhibitory activity in vitro. By employing these assays, researchers can gain valuable insights into the role of PKG in various physiological and pathological processes and advance the development of novel therapeutics targeting this pathway. It is important to note that under certain conditions, particularly in the absence of a cGMP agonist, Rp-8-Br-PET-cGMPS has been reported to act as a partial agonist for the cGKIα isoform. Therefore, careful experimental design and interpretation of results are crucial.
References
Application Notes and Protocols for Rp-8-Br-cGMPS in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rp-8-Br-cGMPS, a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG), in a variety of cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful integration of this valuable research tool into your studies.
Introduction to this compound
This compound is a competitive and reversible antagonist of the cGMP binding sites on PKG. By preventing the binding of endogenous cGMP, it effectively inhibits the kinase activity of both PKG I and PKG II isoforms. Its lipophilic nature allows for efficient penetration of cell membranes, making it an ideal tool for studying the physiological roles of PKG in intact cells and tissues. This compound is particularly useful for dissecting the cGMP/PKG signaling cascade and its downstream effects on cellular processes such as smooth muscle relaxation, platelet aggregation, neuronal function, and gene expression.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 562.27 g/mol | |
| Solubility | Soluble to 20 mM in water and to 40 mM in DMSO. | |
| Storage | Store at -20°C. | |
| Purity | ≥98% | |
| Mechanism of Action | Competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG). |
Signaling Pathway of PKG Inhibition by this compound
The canonical cGMP/PKG signaling pathway is initiated by the activation of either soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides like Atrial Natriuretic Peptide (ANP). Activated guanylate cyclases catalyze the conversion of GTP to cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates a multitude of downstream target proteins, leading to diverse physiological responses. This compound acts by competitively binding to the cGMP binding sites on the regulatory domain of PKG, thereby preventing its activation and the subsequent phosphorylation of its substrates.
Caption: Mechanism of PKG inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 5.62 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Note: The solubility of this compound is up to 40 mM in DMSO and 20 mM in water. However, preparing a highly concentrated aqueous stock is not recommended due to potential stability issues.
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, drug concentration, and incubation time is crucial for each specific cell line and experimental question.
Caption: General experimental workflow for cell treatment.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate, flask, or on coverslips at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Treatment Media: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration. Incubation times can range from minutes to several days depending on the biological question.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays.
Key Experimental Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound and a vehicle control as described in the general protocol.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. Measuring the phosphorylation of VASP at Ser239 can serve as a direct readout of PKG activity.
Procedure:
-
Treat cells with an activator of the cGMP pathway (e.g., a nitric oxide donor like SNP or 8-Br-cGMP) in the presence or absence of this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated VASP signal to total VASP or a loading control like GAPDH.
PKG can modulate intracellular calcium levels. Calcium imaging can be used to assess the effect of this compound on calcium signaling.
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with a physiological buffer (e.g., HBSS).
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Stimulate the cells with an agonist known to increase intracellular calcium.
-
Add this compound to the cells and continue to record fluorescence changes to observe its effect on the calcium response.
-
Analyze the fluorescence intensity changes over time to quantify intracellular calcium concentrations.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological process being investigated, and the duration of the treatment. The following table summarizes reported concentrations and their observed effects.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cultured Neurons | 10 µM | Not specified | Inhibition of PKG. | |
| Microglia | 0.5 µM | Not specified | Prevention of ANP-induced actin rearrangements and phagocytosis. | |
| Pulmonary Arterial Extracts | 30 µM | Not specified | Dose-dependent inhibition of cGMP-stimulated PKG activity. | |
| Porcine Granulosa Cells | 0.01 nM - 100 nM | Not specified | Biphasic effect on progesterone release (inhibition at lower doses, stimulation at higher doses). | |
| Retinal Explant Cultures | 50 µM | 4 days | Reduction of photoreceptor cell death. |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system.
Troubleshooting
| Problem | Possible Cause | Solution |
| No observable effect | - Concentration of this compound is too low.- Incubation time is too short.- PKG is not involved in the pathway of interest.- Inactive compound. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Use a positive control for PKG activation (e.g., 8-Br-cGMP) to confirm pathway activity.- Ensure proper storage and handling of the compound. |
| Cell toxicity | - Concentration of this compound is too high.- High concentration of DMSO in the final medium.- Off-target effects. | - Perform a dose-response experiment to find a non-toxic effective concentration.- Ensure the final DMSO concentration is below 0.1%.- Compare the effects with other PKG inhibitors to confirm specificity. |
| Inconsistent results | - Inconsistent cell confluency at the time of treatment.- Variability in compound dilution.- Cell line instability. | - Standardize cell seeding density and treatment time.- Prepare fresh dilutions for each experiment.- Use cells within a consistent passage number range. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intricate roles of the cGMP/PKG signaling pathway in various cellular and physiological processes.
Application Notes and Protocols for In Vivo Administration of Rp-8-Br-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo administration and dosage of Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), a key inhibitor of cGMP-dependent protein kinase (PKG). While the user inquiry specified Rp-8-Br-cGMPS, the vast majority of published in vivo research, particularly in the context of retinal neuroprotection, utilizes the more lipophilic and membrane-permeant analog, Rp-8-Br-PET-cGMPS. This document will therefore focus on the latter compound, hereafter referred to as CN03, reflecting its designation in several key studies.
CN03 is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG). It has garnered significant interest for its therapeutic potential in conditions characterized by elevated cyclic guanosine monophosphate (cGMP) levels, most notably in inherited retinal degenerations like retinitis pigmentosa (RP).[1][2] In these pathologies, excessive cGMP leads to the over-activation of PKG and cyclic nucleotide-gated (CNG) channels in photoreceptor cells, triggering apoptotic pathways and subsequent vision loss.[3] CN03 has been shown to effectively block these detrimental effects, preserving photoreceptor cells and function in various animal models of RP.
Mechanism of Action
In many forms of retinitis pigmentosa, genetic defects lead to an accumulation of cGMP in photoreceptor cells. This elevated cGMP has two primary downstream effects that contribute to cell death:
-
Over-activation of cGMP-dependent Protein Kinase (PKG): This serine/threonine kinase, when excessively activated, is implicated in initiating apoptotic cascades within the photoreceptors.
-
Over-activation of Cyclic Nucleotide-Gated (CNG) Channels: The persistent opening of these channels leads to a toxic influx of calcium (Ca2+) and sodium (Na+) ions, disrupting cellular homeostasis and contributing to cell death.
Rp-8-Br-PET-cGMPS (CN03) is a dual-action inhibitor. The Rp-configurated phosphorothioate modification is responsible for inhibiting PKG, while the β-phenyl-1,N2-etheno (PET) modification confers the ability to also inhibit CNG channels. By targeting both of these key effectors of cGMP toxicity, CN03 provides robust neuroprotection for photoreceptor cells.
Figure 1: Signaling pathway of cGMP-mediated photoreceptor cell death and the inhibitory action of Rp-8-Br-PET-cGMPS.
Data Presentation: In Vivo Administration
The following table summarizes the available data on the in vivo administration of Rp-8-Br-PET-cGMPS in murine models of retinitis pigmentosa. The primary route of administration for retinal diseases is local delivery to the eye to maximize therapeutic concentration at the target site and minimize potential systemic effects.
| Parameter | Details | Animal Models | Reference |
| Compound | Rp-8-Br-PET-cGMPS (CN03) | rd1, rd2, rd10 mice | |
| Administration Route | Subretinal or Intravitreal Injection | Mice | |
| Dosage/Concentration | Specific in vivo dosages are not explicitly detailed in the provided search results. However, ex vivo organotypic retinal cultures and in vitro assays have utilized concentrations such as 50 µM. | N/A | |
| Injection Volume | Typically 1-4 µL for murine eyes. | Mice | |
| Frequency | Dependent on the study design and the progression of the specific retinal degeneration model. | N/A | |
| Observed Effect | Preservation of photoreceptor cells and retinal function. | rd1, rd2, rd10 mice |
Experimental Protocols
Protocol 1: Preparation of Rp-8-Br-PET-cGMPS for Injection
Materials:
-
Rp-8-Br-PET-cGMPS sodium salt (CN03)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Based on the desired final concentration and injection volume, calculate the mass of Rp-8-Br-PET-cGMPS needed.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile PBS to the vial containing the lyophilized Rp-8-Br-PET-cGMPS to achieve the target concentration.
-
Dissolution: Gently vortex the solution until the compound is completely dissolved.
-
Sterilization: Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Storage: Use the solution immediately or store aliquots at -20°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Subretinal Injection in a Mouse Model of Retinitis Pigmentosa
This protocol is a specialized procedure that should be performed by trained personnel in accordance with institutional animal care and use guidelines. It is adapted from established methods for subretinal delivery in mice.
Materials:
-
Anesthetized mouse (e.g., rd1 mouse at a pre-degenerative age)
-
Anesthesia (e.g., intraperitoneal injection of ketamine/xylazine mixture)
-
Pupil dilator (e.g., 2.5% phenylephrine eye drops)
-
Operating microscope
-
Sterile surgical instruments (forceps, scissors)
-
34-gauge beveled needle or similar, attached to a Hamilton syringe or microinjector system
-
Prepared sterile solution of Rp-8-Br-PET-cGMPS
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and apply a drop of pupil dilator to the eye to be injected.
-
Positioning: Place the mouse on a warming blanket under the operating microscope, positioning the head to provide a clear view of the eye.
-
Surgical Exposure: Create a small conjunctival peritomy to expose the sclera.
-
Sclerotomy: Using a fine-gauge needle, create a small puncture through the sclera at the pars plana.
-
Injection: Carefully advance the 34-gauge injection needle through the sclerotomy into the subretinal space. The correct position is confirmed by the visualization of the needle tip.
-
Infusion: Slowly inject 1-2 µL of the Rp-8-Br-PET-cGMPS solution. A successful subretinal injection will result in a visible retinal bleb, indicating the separation of the retina from the retinal pigment epithelium.
-
Withdrawal: Slowly withdraw the needle to allow the scleral wound to self-seal.
-
Post-operative Care: Apply ophthalmic ointment to the cornea to prevent drying. Monitor the animal during recovery from anesthesia.
Figure 2: Experimental workflow for the subretinal injection of Rp-8-Br-PET-cGMPS in a mouse model.
References
Preparing Stock Solutions of Rp-8-Br-cGMPS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and membrane-permeant competitive inhibitor of cGMP-dependent protein kinase (PKG). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable tool for investigating the physiological and pathophysiological roles of the cGMP signaling pathway. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Biological Properties
A clear understanding of the properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [1] |
| Molecular Weight | 462.15 g/mol | [1] |
| CAS Number | 150418-07-8 | [1] |
| Appearance | White to off-white solid | |
| Purity | >98% | [1] |
| Biological Activity | Competitive inhibitor of cGMP-dependent protein kinase (PKG) |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions.
| Solvent | Maximum Concentration |
| Water | 50 mM[1] |
| DMSO | While specific data for this compound is not readily available, related compounds such as Rp-8-Br-PET-cGMPS are soluble in DMSO (up to 40 mM). It is anticipated that this compound is also soluble in DMSO. |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of this compound (Molecular Weight: 462.15 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, high-purity water to the powder. For the example above, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Calculation for Stock Solution Preparation
To calculate the mass of this compound required for a specific volume and concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 462.15 g/mol
Mass (g) = 0.010 mol/L x 0.001 L x 462.15 g/mol = 0.00462 g = 4.62 mg
cGMP/PKG Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical cGMP signaling pathway and the point of inhibition by this compound. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets, resulting in various physiological responses. This compound acts as a competitive antagonist at the cGMP binding site on PKG, thereby preventing its activation.
Caption: cGMP/PKG signaling pathway and its inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Stability and Storage
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
| Condition | Recommendation |
| Long-term Storage | Store lyophilized powder and stock solutions at -20°C. |
| Short-term Storage | Stock solutions can be kept at 4°C for a few days, but -20°C is recommended for any storage longer than a day. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Light Sensitivity | Protect from direct light. |
By following these guidelines, researchers can ensure the integrity and efficacy of their this compound solutions, leading to more accurate and reliable experimental outcomes.
References
Application of Rp-8-Br-cGMPS and its Analogs in Retinitis Pigmentosa Research
Application Note AN-RP001
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of rod and cone photoreceptors, leading to severe vision loss.[1] A common pathogenic mechanism in many forms of RP is the excessive accumulation of cyclic guanosine monophosphate (cGMP) in photoreceptors.[2] This elevated cGMP leads to the over-activation of two primary downstream effectors: cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels, triggering cell death pathways.[2][3] Consequently, inhibiting these pathways presents a promising, mutation-independent therapeutic strategy.
This document provides detailed notes and protocols for the research application of Rp-8-Br-cGMPS and its more potent, membrane-permeant analog, Rp-8-Br-PET-cGMPS (also known as CN03), as dual-target inhibitors to protect photoreceptors in RP models.[3]
Mechanism of Action
Rp-configurated phosphorothioate-modified cGMP analogs act as competitive inhibitors of cGMP binding sites. The compound Rp-8-Br-PET-cGMPS was specifically designed for enhanced therapeutic potential in RP research. Its effectiveness is attributed to the simultaneous inhibition of both key mediators of cGMP-induced cell death.
-
PKG Inhibition: The "Rp" phosphorothioate modification allows the molecule to bind to PKG without activating it, thereby acting as a competitive antagonist.
-
CNG Channel Inhibition: The "β-phenyl-1,N²-etheno" (PET) modification confers inhibitory activity against photoreceptor CNG channels, reducing the excessive Ca²⁺ influx that contributes to cytotoxicity.
This dual-target mechanism makes Rp-8-Br-PET-cGMPS a robust tool for studying and preventing photoreceptor degeneration in experimental models of RP.
Data Presentation: Quantitative Effects
Rp-8-Br-PET-cGMPS shows a degree of selectivity for rod photoreceptor CNG channels at lower concentrations, which is advantageous as rod degeneration typically precedes cone death in RP.
Table 1: Inhibitory Effect of Rp-8-Br-PET-cGMPS on Rod and Cone CNG Channels
| Parameter | Rod CNG Channels | Cone CNG Channels | Reference |
|---|---|---|---|
| EC50,h (<10 µM) | 0.45 µM | 4.4 µM | |
| EC50,l (>10 µM) | Similar for both | Similar for both | |
| Fold-decrease in apparent affinity (at 50 µM) | ~4.9-fold | ~3.2-fold |
Data from electrophysiological recordings on heterologously expressed channels. EC50,h and EC50,l represent half-maximal inhibitory concentrations at high and low affinity sites, respectively.
Table 2: Properties of this compound and a Key Related Analog
| Compound | Primary Targets | Key Features | Reference |
|---|---|---|---|
| This compound | PKG | G-kinase antagonist (Ki = 4 µM). Also a weak CNG channel agonist (EC50 = 173.5 µM). |
| Rp-8-Br-PET-cGMPS (CN03) | PKG and CNG Channels | Dual inhibitor. More lipophilic and membrane-permeant. Shown to robustly protect photoreceptors in multiple RP mouse models. | |
Application Notes
In Vitro Applications
-
Cell-Based Assays: Rp-8-Br-PET-cGMPS can be used in photoreceptor-like cell lines (e.g., 661W cells) to study cGMP-mediated cell death pathways. These models are useful for initial screening of compound toxicity and efficacy in preventing apoptosis induced by phosphodiesterase (PDE) inhibitors like zaprinast, which elevate intracellular cGMP.
-
Organotypic Retinal Explants: This ex vivo model preserves the retinal architecture and is excellent for studying photoreceptor degeneration and neuroprotection. Retinal explants from RP mouse models (e.g., rd1, rd10) can be cultured for several days and treated with Rp-8-Br-PET-cGMPS to assess its ability to reduce photoreceptor cell death, often quantified using TUNEL assays.
In Vivo Applications
-
Animal Models: The compound has demonstrated significant neuroprotective effects in multiple mouse models of RP, including rd1, rd2, and rd10 mice. These models represent different genetic causes of RP but share the common pathway of elevated cGMP.
-
Drug Delivery: A major challenge for in vivo application is the blood-retina barrier (BRB). Systemic administration of Rp-8-Br-PET-cGMPS requires a specialized delivery system. Nanosized liposomal formulations have been shown to facilitate transport across the BRB, achieving therapeutic concentrations in the neuroretina and markedly preserving retinal function and structure.
Experimental Protocols
Protocol 1: Patch-Clamp Analysis of CNG Channel Inhibition
This protocol is adapted from studies assessing the effects of cGMP analogs on heterologously expressed CNG channels.
Objective: To determine the half-maximal inhibitory concentration (EC₅₀) of Rp-8-Br-PET-cGMPS on rod and cone CNG channels.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for rod (CNGA1/CNGB1a) and cone (CNGA3/CNGB3) channel subunits.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Solutions:
-
Oocyte Ringer's solution (ND96).
-
Intracellular solution containing defined concentrations of cGMP (e.g., 20 µM for cones, 100 µM for rods to achieve ~80% activation).
-
Test solutions containing varying concentrations of Rp-8-Br-PET-cGMPS.
-
Procedure:
-
Channel Expression: Inject cRNA encoding the respective rod or cone CNG channel subunits into Xenopus oocytes. Incubate for 2-7 days to allow for protein expression.
-
Electrophysiology:
-
Use the inside-out patch-clamp configuration to isolate a membrane patch containing the expressed channels.
-
Maintain a constant holding potential (e.g., +100 mV).
-
Perfuse the intracellular side of the patch with the intracellular solution containing a fixed concentration of cGMP to establish a baseline current.
-
Apply test solutions with increasing concentrations of Rp-8-Br-PET-cGMPS to the patch.
-
-
Data Acquisition: Record the current at each inhibitor concentration. The current amplitude will decrease as the inhibitor concentration increases.
-
Analysis:
-
Normalize the current at each concentration to the baseline current (with cGMP alone).
-
Plot the normalized current against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC₅₀ value.
-
Protocol 2: Neuroprotection in Organotypic Retinal Explant Cultures
This protocol is for assessing the protective effect of Rp-8-Br-PET-cGMPS on photoreceptors in a mouse model of RP.
Objective: To quantify the reduction in photoreceptor cell death in rd1 mouse retinal explants following treatment.
Materials:
-
Postnatal day 5 (P5) rd1 mice.
-
Dissection microscope and sterile surgical tools.
-
Culture medium: R16 defined medium.
-
Cell culture inserts (0.4 µm pore size).
-
Rp-8-Br-PET-cGMPS stock solution (e.g., in DMSO).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Paraformaldehyde (PFA) for fixation.
Procedure:
-
Retina Dissection:
-
Euthanize P5 rd1 mice and enucleate the eyes under sterile conditions.
-
Dissect the retinas, keeping the retinal pigment epithelium (RPE) attached if possible.
-
Make four radial cuts to flatten the retina into a clover-leaf shape.
-
-
Explant Culture:
-
Place each retinal explant, photoreceptor side up, onto a cell culture insert membrane.
-
Culture the explants in medium for a total of 6 days (equivalent to P11 in vivo, a time of peak rod cell death in rd1 mice).
-
Add Rp-8-Br-PET-cGMPS to the culture medium at the desired final concentration (e.g., 50 µM), with an equivalent volume of vehicle (DMSO) for the control group.
-
Change the medium every 2 days.
-
-
Tissue Processing:
-
At the end of the culture period, fix the retinal explants in 4% PFA.
-
Cryoprotect, embed, and section the tissue for analysis.
-
-
Analysis:
-
Perform the TUNEL assay on the retinal sections to label dying cells.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize the retinal layers, particularly the outer nuclear layer (ONL) where photoreceptor nuclei reside.
-
Quantify the number of TUNEL-positive cells within the ONL per section.
-
Compare the number of dying cells between treated and control groups.
-
Protocol 3: In Vivo Administration and Efficacy Testing
This protocol outlines a general procedure for testing a liposomal formulation of Rp-8-Br-PET-cGMPS in a mouse model of RP.
Objective: To assess the preservation of retinal function via electroretinography (ERG) after systemic treatment.
Materials:
-
RP mouse model (e.g., rd10 mice, which have a slower degeneration than rd1).
-
Liposomal formulation of Rp-8-Br-PET-cGMPS (LP-CN03).
-
Control liposomes (without the drug).
-
ERG recording system.
-
Anesthetics.
Procedure:
-
Animal Dosing:
-
Begin treatment before significant photoreceptor loss (e.g., at P15 for rd10 mice).
-
Administer LP-CN03 or control liposomes systemically (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and frequency (e.g., every other day).
-
-
Electroretinography (ERG):
-
At a defined endpoint (e.g., P30), prepare mice for ERG recording.
-
Dark-adapt the animals overnight.
-
Under red dim light, anesthetize the mice and place electrodes on the corneas.
-
Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to light flashes of increasing intensity.
-
-
Analysis:
-
Measure the amplitudes of the a-wave (reflecting photoreceptor hyperpolarization) and b-wave (reflecting inner retinal cell activity).
-
Compare the wave amplitudes between the LP-CN03 treated group, the control liposome group, and an untreated group.
-
A significant preservation of a- and b-wave amplitudes in the treated group indicates functional neuroprotection.
-
-
Histological Correlation (Optional):
-
Following the final ERG, collect the eyes for histological analysis.
-
Measure the thickness of the outer nuclear layer (ONL) to correlate functional preservation with structural integrity.
-
Conclusion
This compound and, more notably, its analog Rp-8-Br-PET-cGMPS, are valuable pharmacological tools for the study of retinitis pigmentosa. Their dual inhibitory action on both PKG and CNG channels effectively targets a common, downstream cell death pathway shared by many forms of the disease. The protocols outlined here provide a framework for researchers to utilize these compounds in in vitro, ex vivo, and in vivo models to investigate disease mechanisms and evaluate potential neuroprotective strategies. Future research may focus on optimizing drug delivery systems and moving these promising compounds toward clinical development.
References
- 1. Retinitis Pigmentosa: Progress in Molecular Pathology and Biotherapeutical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rp-8-Br-cGMPS and its Analogs to Investigate Cyclic Nucleotide-Gated (CNG) Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic nucleotide-gated (CNG) channels are non-selective cation channels crucial for signal transduction in various physiological processes, most notably in vision and olfaction. These channels are directly activated by the binding of cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). Dysregulation of CNG channel activity, often due to excessive intracellular cGMP levels, is implicated in the pathophysiology of degenerative retinal diseases like Retinitis Pigmentosa (RP). Consequently, pharmacological modulation of CNG channels presents a promising therapeutic avenue.
This document provides detailed application notes and protocols for utilizing Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS) and its derivatives, particularly Rp-8-Br-PET-cGMPS, as tools to study CNG channel function. These compounds serve as valuable pharmacological probes to dissect the role of CNG channels in cellular signaling and to evaluate their potential as therapeutic targets. This compound is recognized as an antagonist of cGMP-dependent protein kinase (PKG) and can also act as an agonist for rod photoreceptor CNG channels.[1] Its derivative, Rp-8-Br-PET-cGMPS, has been identified as a selective and membrane-permeant inhibitor of both PKG and retinal CNG channels.[2]
Mechanism of Action
In the canonical phototransduction cascade, light absorption by rhodopsin leads to the activation of a phosphodiesterase (PDE), which hydrolyzes cGMP.[3] This reduction in cGMP concentration causes the closure of CNG channels, leading to hyperpolarization of the photoreceptor cell membrane and a decrease in neurotransmitter release.[3] In pathological conditions such as certain forms of RP, mutations can lead to elevated cGMP levels, causing excessive Ca2+ influx through CNG channels and subsequent photoreceptor cell death.[4]
Rp-8-Br-PET-cGMPS acts as an inhibitor of CNG channels, reducing their activity even in the presence of high cGMP concentrations. This inhibitory action is crucial for studying the consequences of CNG channel over-activation and for developing strategies to mitigate cGMP-induced cytotoxicity. Studies have shown that Rp-8-Br-PET-cGMPS can protect rod photoreceptors and preserve cone function in mouse models of RP.
Data Presentation
Quantitative Analysis of Rp-8-Br-PET-cGMPS Inhibition on Rod and Cone CNG Channels
The inhibitory effects of Rp-8-Br-PET-cGMPS on heterologously expressed rod and cone CNG channels have been quantified using patch-clamp electrophysiology. The data reveals a concentration-dependent inhibition with some selectivity for rod over cone channels at lower concentrations.
| CNG Channel Type | cGMP Concentration | Inhibitor | EC50 (low conc.) | EC50 (high conc.) | Fold-change in Apparent Affinity (at 50 µM inhibitor) | Reference |
| Rod | 100 µM | Rp-8-Br-PET-cGMPS | 0.45 µM | Similar to cone channels | ~4.9 fold decrease | |
| Cone | 20 µM | Rp-8-Br-PET-cGMPS | 4.4 µM | Similar to rod channels | ~3.2 fold decrease |
Agonist Activity of this compound on Rod CNG Channels
In contrast to its PET derivative, this compound can act as an agonist on rod CNG channels.
| CNG Channel Type | Agonist | EC50 | Reference |
| Rod (rat α-subunit) | This compound | 173.5 µM |
Experimental Protocols
Protocol 1: Heterologous Expression of CNG Channels in Xenopus laevis Oocytes
This protocol describes the preparation of oocytes and injection of cRNA for the expression of functional CNG channels.
Materials:
-
Xenopus laevis frogs
-
Collagenase type II
-
OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/ml gentamicin and 2.5 mM sodium pyruvate.
-
cRNA encoding CNG channel subunits (e.g., bovine CNGA1 and CNGB1a for rod channels; human CNGA3 and CNGB3 for cone channels)
-
Nanoliter injector
Procedure:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Treat the ovarian lobes with collagenase type II in OR-2 solution for 2-3 hours at room temperature with gentle shaking to defolliculate the oocytes.
-
Manually select stage IV-VI oocytes and wash them thoroughly with OR-2 solution.
-
Inject oocytes with a mixture of cRNA encoding the desired CNG channel subunits. For example, for rod channels, inject a mixture of bovine CNGA1 and CNGB1a cRNAs.
-
Incubate the injected oocytes in ND96 solution at 18°C for 3-7 days to allow for channel expression.
Protocol 2: Electrophysiological Recording of CNG Channel Activity using Patch-Clamp
This protocol details the inside-out patch-clamp technique to measure CNG channel currents in response to cGMP and its analogs.
Materials:
-
Expressed oocytes from Protocol 1
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (e.g., 100 mM KCl, 10 mM HEPES, 1 mM EDTA, pH 7.2)
-
Bath solution (e.g., 100 mM KCl, 10 mM HEPES, 1 mM EDTA, pH 7.2)
-
Stock solutions of cGMP, this compound, and/or Rp-8-Br-PET-cGMPS
Procedure:
-
Manually remove the vitelline membrane from the oocytes.
-
Place an oocyte in the recording chamber containing the bath solution.
-
Fabricate a patch pipette with a resistance of 1-3 MΩ when filled with the pipette solution.
-
Approach the oocyte with the patch pipette and form a giga-ohm seal with the oocyte membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Apply different concentrations of cGMP and/or the test compounds (this compound, Rp-8-Br-PET-cGMPS) to the intracellular face of the patch via a perfusion system.
-
Record the current responses at a defined holding potential (e.g., +100 mV).
-
Construct concentration-response curves to determine EC50 or IC50 values.
Mandatory Visualizations
Caption: cGMP signaling pathway and the inhibitory action of Rp-8-Br-PET-cGMPS on CNG channels.
Caption: Experimental workflow for studying CNG channels using heterologous expression and patch-clamp.
Caption: Differentiating rod and cone CNG channel pharmacology with Rp-8-Br-PET-cGMPS.
References
- 1. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Protein Kinase G Inhibition by Rp-8-Br-cGMPS using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase G (PKG) is a serine/threonine kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[1][2][3] The activation of PKG is mediated by cyclic guanosine monophosphate (cGMP), a second messenger synthesized in response to nitric oxide (NO) and natriuretic peptides.[3][4] Dysregulation of the cGMP-PKG signaling pathway has been implicated in cardiovascular diseases, neurological disorders, and cancer. Therefore, pharmacological modulation of PKG activity is of significant interest for therapeutic development.
Rp-8-Br-cGMPS is a cGMP analog that acts as a competitive and reversible inhibitor of PKG. It functions by binding to the cGMP binding site on the regulatory domain of PKG, thereby preventing its activation. A more lipophilic and cell-permeable version, Rp-8-Br-PET-cGMPS, is also commonly used in cellular assays. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on PKG activity in cell culture using Western blot analysis. The method focuses on detecting the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a well-established substrate of PKG.
Principle of the Assay
The activity of PKG can be indirectly quantified by measuring the phosphorylation of its downstream targets. VASP is a prominent substrate of PKG, and its phosphorylation at Ser239 is a reliable indicator of PKG activation. This protocol describes the stimulation of cells with a cGMP-elevating agent to activate endogenous PKG, followed by treatment with the PKG inhibitor this compound. The inhibitory effect is then quantified by Western blot using a phospho-specific antibody that detects VASP phosphorylated at Ser239. A decrease in the phospho-VASP (Ser239) signal in the presence of this compound indicates successful inhibition of PKG.
Signaling Pathway
Caption: cGMP-PKG signaling pathway showing activation and inhibition.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of PKG inhibition.
Materials and Reagents
-
Cell Line: A suitable cell line expressing PKG and VASP (e.g., vascular smooth muscle cells, platelets, or transfected cell lines).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
PKG Inhibitor: this compound (or Rp-8-Br-PET-cGMPS for better cell permeability).
-
PKG Activator: 8-Bromo-cGMP (8-Br-cGMP).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Appropriate percentage acrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-VASP (Ser239) polyclonal antibody.
-
Mouse anti-total VASP monoclonal antibody.
-
Antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagent.
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. b. On the day of the experiment, replace the growth medium with a serum-free medium and incubate for 2-4 hours. c. Prepare stock solutions of this compound and 8-Br-cGMP in an appropriate solvent (e.g., DMSO or water). d. Pre-incubate the cells with the desired concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control for 30-60 minutes. e. Stimulate the cells with a fixed concentration of 8-Br-cGMP (e.g., 100 µM) for 15-30 minutes. Include a non-stimulated control group.
2. Cell Lysis: a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and scrape them from the plate. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against phospho-VASP (Ser239) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system. d. For normalization, the membrane can be stripped and re-probed for total VASP and a loading control protein. Alternatively, run parallel gels for total VASP and the loading control. e. Quantify the band intensities using densitometry software.
7. Data Analysis: a. Normalize the phospho-VASP (Ser239) signal to the total VASP signal or the loading control signal for each sample. b. Calculate the fold change in phosphorylation relative to the vehicle-treated, stimulated control. c. Plot the data and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect.
Data Presentation
The results of the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Group | 8-Br-cGMP (100 µM) | This compound (µM) | Normalized p-VASP (Ser239) Intensity (Arbitrary Units) | % Inhibition of PKG Activity |
| Vehicle Control | - | - | 1.0 ± 0.1 | - |
| Stimulated Control | + | - | 5.2 ± 0.4 | 0% |
| Inhibitor | + | 10 | 3.8 ± 0.3 | 33.3% |
| Inhibitor | + | 30 | 2.1 ± 0.2 | 73.8% |
| Inhibitor | + | 100 | 1.2 ± 0.1 | 95.2% |
Data are represented as mean ± SEM from three independent experiments. The % inhibition is calculated relative to the stimulated control after subtracting the basal phosphorylation level.
Troubleshooting
-
No or weak phospho-VASP signal:
-
Confirm PKG expression in the cell line.
-
Optimize the concentration of the cGMP-elevating agent and stimulation time.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Check the primary antibody dilution and incubation time.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch to BSA or increase blocking time).
-
Use a lower concentration of primary and secondary antibodies.
-
-
Inconsistent results:
-
Ensure equal protein loading by careful protein quantification and normalization.
-
Maintain consistent incubation times and temperatures for all steps.
-
Use a reliable loading control for normalization.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot-based analysis of PKG inhibition by this compound. By monitoring the phosphorylation of the PKG substrate VASP, researchers can effectively screen and characterize the potency and efficacy of PKG inhibitors in a cellular context. This assay is a valuable tool for basic research and drug discovery efforts targeting the cGMP-PKG signaling pathway.
References
Application Notes and Protocols for Rp-8-Br-cGMPS in Kinase Activity Profiling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). As a competitive antagonist at the cGMP binding site, it is an invaluable tool for elucidating the physiological roles of the cGMP/PKG signaling pathway and for identifying and characterizing novel therapeutic agents targeting this pathway. These application notes provide detailed protocols for the use of this compound in in vitro kinase activity profiling assays, enabling researchers to assess the selectivity and potency of this and other compounds.
Mechanism of Action
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] It acts by binding to the cGMP-binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation. This compound exhibits selectivity for PKG, particularly the type I (PKGI) isoform, over other cyclic nucleotide-dependent kinases such as cAMP-dependent protein kinase (PKA).[1][2] This selectivity makes it a crucial tool for distinguishing between the downstream effects of cGMP and cAMP signaling pathways in various cellular processes.[2]
Applications
-
Kinase Activity Profiling: To determine the inhibitory profile of test compounds against PKG.
-
Selectivity Screening: To assess the selectivity of this compound and other inhibitors against a panel of kinases.
-
Pathway Elucidation: To investigate the role of PKG in specific signaling pathways.
-
Drug Discovery: To screen for and characterize novel modulators of the cGMP/PKG pathway.
Quantitative Data: Inhibitor Selectivity Profile
The following table summarizes the known inhibitory constants (Ki) of this compound against cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA).
| Kinase | Isoform | Apparent Ki (µM) | Reference |
| cGMP-dependent Protein Kinase (PKG) | Type Iα | 0.03 | [1] |
| cGMP-dependent Protein Kinase (PKG) | Type Iβ | 0.03 | |
| cAMP-dependent Protein Kinase (PKA) | Type II | 10 |
Note: The lower Ki value for PKG isoforms compared to PKA demonstrates the selectivity of this compound for PKG. For broader kinase profiling, it is recommended to screen this compound against a comprehensive panel of kinases.
Signaling Pathway
The cGMP/PKG signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is initiated by the synthesis of cGMP by guanylate cyclases, which is then activated by upstream signals such as nitric oxide (NO). cGMP, in turn, activates PKG, which phosphorylates a multitude of downstream target proteins, leading to a cellular response.
Caption: The cGMP/PKG signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using this compound
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay format. The specific substrate and detection method may vary depending on the kinase being assayed.
Materials:
-
Purified active PKG enzyme
-
This compound (stock solution in DMSO or water)
-
Kinase substrate (e.g., a specific peptide substrate for PKG)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final concentration should typically range from 0.001 µM to 100 µM to generate a dose-response curve. Include a vehicle control (DMSO or water).
-
Dilute the purified PKG enzyme to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 5 µL of the diluted PKG enzyme to each well.
-
Optional: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ Reagent).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: Kinase Activity Profiling Using a Peptide Microarray
This protocol outlines the use of this compound in a peptide microarray format to assess its selectivity and to profile kinase activity in a complex sample (e.g., cell lysate).
Materials:
-
Peptide microarray slides
-
Cell lysate or purified kinase sample
-
This compound
-
Kinase assay buffer
-
[γ-³³P]ATP or fluorescently labeled anti-phospho-amino acid antibody
-
Blocking buffer (e.g., BSA-based solution)
-
Wash buffers (e.g., PBS with Tween-20)
-
Incubation chamber
-
Microarray scanner
Procedure:
-
Microarray Preparation:
-
Block the peptide microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Wash the slide with wash buffer.
-
-
Sample Preparation:
-
Prepare the kinase reaction mixture containing the cell lysate or purified kinase, kinase assay buffer, and either this compound at a desired concentration or a vehicle control.
-
In a separate tube, prepare the ATP solution, including [γ-³³P]ATP for radioactive detection.
-
-
Kinase Reaction:
-
Add the ATP solution to the kinase reaction mixture to initiate the reaction.
-
Immediately apply the complete reaction mixture to the surface of the blocked peptide microarray.
-
Place the slide in a humidified incubation chamber and incubate at 30°C for 1-2 hours.
-
-
Washing:
-
After incubation, wash the microarray slide extensively with wash buffer to remove unbound reagents.
-
-
Detection:
-
For radioactive detection: Expose the dried microarray to a phosphor screen and image using a microarray scanner.
-
For fluorescent detection: Incubate the microarray with a fluorescently labeled anti-phospho-amino acid antibody, wash, and then image using a microarray scanner.
-
-
Data Analysis:
-
Quantify the signal intensity for each peptide spot on the microarray.
-
Compare the signal intensities of the this compound-treated array to the vehicle control array to identify peptides whose phosphorylation is inhibited by the compound. This will reveal the substrate specificity of the inhibited kinase(s).
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase profiling assay.
References
Application Notes and Protocols for the Experimental Use of Rp-8-Br-cGMPS and its Analogs in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cGMP-dependent protein kinase (PKG) signaling pathway is a critical regulator of a wide array of physiological processes in Drosophila melanogaster, including behavior, stress responses, and synaptic function. The foraging (for) gene encodes for PKG in fruit flies. Pharmacological inhibition of PKG is a key experimental approach to elucidate its roles. Rp-8-Br-cGMPS and its analogs are potent and membrane-permeable inhibitors of PKG, making them valuable tools for in vitro and in vivo studies in Drosophila. This document provides detailed application notes and protocols for the use of these inhibitors, with a focus on Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine 3′,5′-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS) and Rp-8-bromo-cGMP, based on published research.
Mechanism of Action
This compound and its related compounds are analogs of cyclic guanosine monophosphate (cGMP). They act as competitive inhibitors of PKG by binding to the cGMP binding site on the kinase, which prevents its activation.[1] These inhibitors are designed to be resistant to hydrolysis by phosphodiesterases, ensuring their stability in experimental systems.[1][2] More lipophilic analogs, such as Rp-8-Br-PET-cGMPS, exhibit enhanced membrane permeability, making them particularly effective in intact cell and tissue preparations.[1]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data from experiments using PKG inhibitors in Drosophila melanogaster larvae.
| Compound | Application | Concentration | Organism/Preparation | Observed Effect | Reference |
| Rp-8-Br-PET-cGMPS | Pharmacological inhibition of PKG | 50 µM | In vitro 3rd instar larval neuromuscular junction (NMJ) preparation | Increased thermotolerance of stimulus-evoked Ca2+ responses. | [3] |
| Rp-8-bromo-cGMP | Pharmacological inhibition of PKG | 50 µM | In vitro larval NMJ preparation | Modulated synaptic transmission tolerance to acute oxidative stress. |
Experimental Protocols
Protocol 1: Analysis of Thermotolerance at the Drosophila Larval Neuromuscular Junction
This protocol is adapted from studies investigating the role of PKG in modulating neuronal responses to hyperthermia.
Objective: To assess the effect of PKG inhibition by Rp-8-Br-PET-cGMPS on the thermal tolerance of stimulus-evoked calcium responses in motoneuronal boutons.
Materials:
-
Third instar Drosophila melanogaster larvae (e.g., wild-type strains)
-
Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine 3′,5′-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS) (Sigma-Aldrich)
-
Hemolymph-like (HL3) saline
-
Calcium indicator dye (e.g., Fura-2, AM)
-
Dissection tools (forceps, pins)
-
Sylgard-coated dish
-
Imaging setup (fluorescence microscope with temperature control)
-
Stimulating electrode
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Rp-8-Br-PET-cGMPS in an appropriate solvent (e.g., DMSO or water, as per manufacturer's instructions).
-
Prepare the final working solution by diluting the stock solution in HL3 saline to a final concentration of 50 µM.
-
Prepare a control solution of HL3 saline with an equivalent concentration of the solvent used for the stock solution.
-
-
Larval Dissection and Preparation:
-
Dissect third instar larvae in HL3 saline to expose the body wall muscles and the central nervous system.
-
Remove the gut and other internal organs, taking care to leave the motor nerves intact.
-
Stretch and pin the larval preparation onto a Sylgard-coated dish.
-
-
Calcium Imaging:
-
Load the preparation with a calcium indicator dye according to the manufacturer's protocol.
-
Wash the preparation thoroughly with HL3 saline to remove excess dye.
-
-
Pharmacological Treatment:
-
Perfuse the dissected preparation with the 50 µM Rp-8-Br-PET-cGMPS working solution.
-
For control experiments, perfuse a separate preparation with the vehicle control HL3 saline.
-
Allow for an incubation period for the inhibitor to take effect.
-
-
Thermotolerance Assay:
-
Place the preparation on the microscope stage equipped with a temperature controller.
-
Position a stimulating electrode to evoke action potentials in the motor nerve.
-
Record baseline stimulus-evoked calcium transients at room temperature.
-
Gradually increase the temperature of the preparation while continuing to stimulate the motor nerve and record calcium responses.
-
Determine the temperature at which the stimulus-induced Ca2+ response fails for both the treated and control preparations.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the calcium transients at different temperatures.
-
Compare the failure temperature between the Rp-8-Br-PET-cGMPS treated group and the control group using appropriate statistical tests.
-
Protocol 2: Investigation of Synaptic Transmission under Oxidative Stress
This protocol is based on research examining the influence of PKG on synaptic function during oxidative stress.
Objective: To determine the effect of PKG inhibition by Rp-8-bromo-cGMP on synaptic transmission at the larval NMJ during acute H₂O₂ exposure.
Materials:
-
Third instar Drosophila melanogaster larvae (e.g., wild-type yw strain)
-
Rp-8-bromo-cGMP
-
Hydrogen peroxide (H₂O₂)
-
HL3 saline
-
Electrophysiology setup (amplifier, digitizer, stimulating and recording electrodes)
-
Dissection tools
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Rp-8-bromo-cGMP.
-
Prepare the final working solution by diluting the stock in HL3 saline to a final concentration of 50 µM.
-
Prepare a solution of 2.25 mM H₂O₂ in HL3 saline. This concentration is used to induce acute oxidative stress.
-
-
Larval Dissection:
-
Dissect third instar larvae in HL3 saline as described in Protocol 1 to expose the neuromuscular junction.
-
-
Electrophysiological Recording:
-
Position the preparation in the recording chamber and perfuse with HL3 saline.
-
Place a stimulating electrode on the segmental nerve and a recording electrode in a target muscle cell (e.g., muscle 6).
-
Record baseline excitatory junctional potentials (EJPs).
-
-
Pharmacological Application and Oxidative Stress:
-
Perfuse the preparation with 50 µM Rp-8-bromo-cGMP for a pre-incubation period (e.g., 10 minutes) to ensure PKG inhibition.
-
Following pre-incubation, switch to a solution containing both 50 µM Rp-8-bromo-cGMP and 2.25 mM H₂O₂.
-
Continuously record EJPs throughout the experiment.
-
-
Control Experiments:
-
Run parallel experiments on separate preparations:
-
HL3 saline only.
-
2.25 mM H₂O₂ in HL3 saline without the PKG inhibitor.
-
-
-
Data Analysis:
-
Measure the amplitude of the EJPs over time for each condition.
-
Determine the time to synaptic transmission failure, defined as the point where EJPs are no longer reliably evoked.
-
Compare the rate of decline in EJP amplitude and the time to failure between the Rp-8-bromo-cGMP treated group and the control groups.
-
Visualizations
Signaling Pathway
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Thermotolerance Assay
Caption: Workflow for assessing thermotolerance at the larval NMJ.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rp-8-Br-cGMPS solubility and stability issues
This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of Rp-8-Br-cGMPS.
I. Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: My this compound is not dissolving properly in my aqueous buffer. What could be the problem and how can I fix it?
A1: Issues with dissolving this compound can stem from several factors:
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Concentration: You may be attempting to dissolve the compound beyond its solubility limit in aqueous solutions.
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Solvent Choice: While it is water-soluble, its solubility can be limited in certain biological buffers.[1]
-
Temperature: Dissolution may be slower at lower temperatures.
-
Buffer pH: The pH of your buffer can influence the solubility of the compound.
Troubleshooting Steps:
-
Confirm Solubility Limits: Refer to the known solubility data in Table 1 to ensure you are working within the acceptable concentration range.
-
Utilize an Appropriate Solvent: For preparing more concentrated stock solutions, consider using dimethyl sulfoxide (DMSO) and subsequently diluting it into your experimental aqueous buffer. It is crucial to ensure that the final DMSO concentration is compatible with your experimental model.
-
Facilitate Dissolution: To aid dissolution, you can gently warm the solution to 37°C or use a sonicator. It is important to avoid excessive or prolonged heating to prevent potential degradation.
-
pH Consideration: If you are using a custom buffer, verify that the pH is near neutral, as extreme pH levels may negatively impact both solubility and stability.
Q2: I am observing inconsistent results or a lack of effect with this compound in my cell-based assays. What are the potential causes?
A2: Inconsistent experimental outcomes can be attributed to problems with the compound's stability, the accuracy of its concentration, or the experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Storage: Confirm that the solid compound has been stored correctly at -20°C and protected from moisture.
-
Solution Stability: If you are using a stock solution, ensure it has been stored in aliquots and frozen at -20°C or -80°C to avoid multiple freeze-thaw cycles. It is best practice to use freshly prepared solutions when possible, as the phosphorothioate linkage may be susceptible to hydrolysis in aqueous environments over time, particularly at non-neutral pH.[2]
-
-
Check Concentration:
-
Accurate Preparation: Carefully re-check all calculations and measurements used in the preparation of your stock and working solutions.
-
Cell Permeability: While this compound is generally considered to be cell-permeable, its uptake can differ between cell types. Optimization of the concentration and incubation duration for your specific cell line may be necessary.[3][4]
-
-
Evaluate Experimental Design:
-
Mechanism of Action: this compound acts as a competitive inhibitor of PKG. Its inhibitory effect is dependent on the intracellular concentration of cGMP. Under experimental conditions that result in high levels of cGMP, a higher concentration of the inhibitor may be needed to elicit a response.
-
Proper Controls: Ensure that your experiments include appropriate positive and negative controls to validate your assay and confirm the activity of the inhibitor.
-
Q3: I think my this compound solution may have degraded. How can I check its stability?
A3: A primary indication of degradation is a noticeable decrease in the compound's biological activity. For a definitive assessment of chemical integrity, analytical methods are required.
Experimental Protocol: Preliminary Stability Assessment
A straightforward method to get an initial idea of stability is to compare the biological activity of a freshly prepared solution to that of an older, stored solution.
Methodology:
-
Prepare a new stock solution of this compound.
-
In your established biological assay, perform a dose-response analysis using both the newly prepared and the aged stock solutions in parallel.
-
Compare the IC50 values or other relevant metrics of inhibition. A significant shift in the IC50 for the aged solution suggests potential degradation.
For a more detailed chemical analysis, High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify any degradation products.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing stock solutions of this compound?
A1: For experiments using aqueous buffers, sterile water is a suitable solvent. For preparing more concentrated stock solutions, DMSO is recommended.
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: The lyophilized powder should be stored at -20°C under desiccating conditions to prevent degradation.
-
Stock Solutions: Once reconstituted, it is advisable to create single-use aliquots and store them at -20°C or -80°C. It is important to minimize the number of freeze-thaw cycles. Although some sources indicate that stock solutions can be stable for up to three months when stored at -20°C, for optimal results, it is recommended to use them as soon as possible after preparation.
Q3: How stable is this compound in aqueous solutions?
A3: While specific quantitative stability data for this compound in aqueous solutions under varying pH and temperature conditions is limited, some general guidance can be provided based on the chemical nature of phosphorothioates:
-
pH: The phosphorothioate linkage may undergo hydrolysis under acidic or basic conditions. Therefore, it is recommended to maintain solutions at a pH between 7.0 and 8.0.
-
Temperature: Higher temperatures can increase the rate of degradation. It is best to keep solutions on ice during experimental procedures and store them frozen for long-term use.
-
Enzymatic Stability: this compound is known to be resistant to hydrolysis by many common phosphodiesterases.
Q4: How does this compound work?
A4: this compound functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG). It binds to the cGMP-binding sites on PKG, but its "Rp" stereochemistry prevents it from activating the enzyme. This competitive binding blocks the natural activator, cGMP, from binding and initiating the downstream signaling cascade.
III. Data Presentation
Table 1: Solubility of this compound and a Related Analog
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citation |
| This compound | Water | 1 | ~2.16 | |
| Rp-8-Br-PET-cGMPS | Water | 11.25 | 20 | |
| Rp-8-Br-PET-cGMPS | DMSO | 22.49 | 40 |
Note: Rp-8-Br-PET-cGMPS is a structurally related but distinct molecule. Its solubility data is included for comparative purposes.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (Sodium Salt, Molecular Weight: 462.15 g/mol )
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L × (1 L / 1000 mL) × 1 mL × 462.15 g/mol × (1000 mg / 1 g) = 4.62 mg
-
-
Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the desired volume of sterile water to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not dissolve completely, a brief sonication in a water bath sonicator can be applied.
-
Once the solution is clear, dispense it into single-use aliquots and store at -20°C or -80°C.
V. Visualizations
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Rp-8-Br-cGMPS Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rp-8-Br-cGMPS and its analogs. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your in vitro studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It is an analog of cyclic guanosine monophosphate (cGMP) that contains a bromine substitution at the 8th position and a phosphorothioate group in the cyclic phosphate moiety.[2] This modification allows it to bind to the cGMP-binding domain of PKG, thereby preventing the conformational change required for kinase activation.[2] By competitively blocking the binding of endogenous cGMP, this compound effectively inhibits the downstream phosphorylation of PKG target proteins.
A more specific and commonly used analog is Rp-8-Br-PET-cGMPS, which is noted for its increased lipophilicity and membrane permeability, making it more effective in intact cells.
2. What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound and its analogs is highly dependent on the specific experimental system, including the cell type, the expression level of PKG, and the concentration of endogenous cGMP. A concentration range of 10-50 µM is a common starting point for cell-based assays. For instance, a concentration of 30 µM has been shown to effectively inhibit cGMP-stimulated PKG activity in pulmonary arterial extracts. In studies on photoreceptor neuroprotection, 50 µM of a related analog was used. For enzymatic assays, the required concentration will be closer to the inhibition constant (Ki), which is in the nanomolar range for some analogs. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
3. How do I prepare and store this compound stock solutions?
This compound and its analogs are typically soluble in water and DMSO. For example, Rp-8-Br-PET-cGMPS is soluble up to 20 mM in water and 40 mM in DMSO. It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in your experimental buffer or cell culture medium.
-
Storage: Stock solutions should be stored at -20°C. Under these conditions, the product can be stored for up to 12 months. It is advisable to store the compound under desiccating conditions.
4. What are the potential off-target effects of this compound?
While this compound and its analogs are potent PKG inhibitors, they can exhibit some off-target effects, particularly at higher concentrations. Due to their structural similarity to cGMP, they can interact with other cGMP-binding proteins, such as:
-
Cyclic Nucleotide-Gated (CNG) Channels: this compound can act as an agonist of rod CNG channels.
-
Phosphodiesterases (PDEs): The phosphorothioate modification can lead to the inhibition of certain PDEs, such as PDE5 and PDE10.
-
Protein Kinase A (PKA): Some Rp-analogs can inhibit PKA, although typically with lower potency than for PKG.
The analog Rp-8-Br-PET-cGMPS is considered one of the most specific PKG-I inhibitors available.
5. Can this compound have agonist activity?
Under certain conditions, particularly in the absence of cGMP stimulation, some Rp-compounds, including Rp-8-Br-PET-cGMPS, have been reported to act as partial agonists of PKG. This is an important consideration when designing experiments and interpreting results, especially when studying basal PKG activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of PKG activity | Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively compete with endogenous cGMP. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. Consider using a concentration range from 10 µM to 100 µM as a starting point. |
| Poor Membrane Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. | Use a more lipophilic and membrane-permeable analog like Rp-8-Br-PET-cGMPS or Rp-8-pCPT-cGMPS. | |
| Inhibitor Degradation: The stock solution may have degraded due to improper storage. | Prepare fresh stock solutions and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in Cell Conditions: Differences in cell density, passage number, or stimulation levels can affect the outcome. | Standardize your experimental conditions as much as possible. Ensure consistent cell culture practices. |
| Partial Agonist Effect: At low levels of cGMP, the inhibitor might be acting as a partial agonist. | Carefully evaluate basal PKG activity in the presence of the inhibitor. Compare results with and without a cGMP-stimulating agent. | |
| Unexpected cellular effects | Off-Target Effects: The observed phenotype may be due to the inhibition of other proteins like PDEs or PKA, or activation of CNG channels. | Use the lowest effective concentration of the inhibitor. Consider using a more specific analog like Rp-8-Br-PET-cGMPS. Use additional, structurally different PKG inhibitors to confirm that the observed effect is specific to PKG inhibition. |
Data Presentation
Table 1: Solubility and Storage of this compound Analogs
| Compound | Solvent | Maximum Concentration | Storage Temperature |
| Rp-8-Br-PET-cGMPS | Water | 20 mM | -20°C |
| DMSO | 40 mM | ||
| This compound | Water | 50 mM | -20°C |
Table 2: In Vitro Efficacy of this compound and Analogs
| Compound | Target | Assay Type | Reported Effective Concentration / Ki |
| Rp-8-Br-PET-cGMPS | PKG I | Enzymatic Assay | Ki = 35 nM |
| PKG II | Enzymatic Assay | Ki = 30 nM | |
| PKG | Cell-based (pulmonary artery) | 30 µM (dose-dependent inhibition) | |
| This compound | PKG | Tissue-based (rabbit aorta) | 30 µM (competitive inhibition) |
| Rod CNG Channels | Electrophysiology | EC50 = 0.45 µM (at <10 µM) |
Experimental Protocols
Protocol: Inhibition of PKG Activity in a Cell-Based Assay
This protocol provides a general framework for using this compound or its analogs to inhibit PKG activity in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium and allow the cells to serum-starve for 2-4 hours.
-
Prepare a working solution of this compound or a suitable analog in serum-free medium.
-
Pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10-50 µM) for 30-60 minutes.
-
-
PKG Stimulation:
-
Prepare a stock solution of a cGMP-elevating agent (e.g., 8-Bromo-cGMP or a nitric oxide donor like SNP).
-
Add the stimulating agent to the cells at a predetermined optimal concentration and incubate for the desired time (e.g., 10-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Analysis of PKG Activity:
-
PKG activity can be assessed by measuring the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), using Western blotting with a phospho-specific antibody (e.g., anti-phospho-VASP Ser239).
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Visualizations
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing PKG inhibition in vitro.
Caption: Troubleshooting decision tree for ineffective PKG inhibition.
References
Technical Support Center: Rp-8-Br-cGMPS & Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rp-8-Br-cGMPS and its analogs, such as Rp-8-Br-PET-cGMPS. This guide focuses on potential off-target effects and strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound and its analogs are primarily designed as competitive inhibitors of cGMP-dependent protein kinase (PKG).[1][2] They bind to the cGMP binding sites on PKG, preventing its activation by endogenous cGMP.[2]
Q2: What are the known or potential off-target effects of this compound and its analogs?
Several off-target interactions have been reported for this compound and its more extensively studied analog, Rp-8-Br-PET-cGMPS. These include:
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Protein Kinase A (PKA): Although designed to be selective for PKG, some Rp-diastereomers of cGMP can inhibit PKA, especially at higher concentrations.[2]
-
Phosphodiesterases (PDEs): Due to the phosphorothioate modification, these analogs are generally resistant to hydrolysis by PDEs. However, they can act as inhibitors of certain PDE isoforms, such as PDE5. Affinity chromatography has shown that Rp-8-Br-PET-cGMPS can bind to PDE1β, PDE1c, and PDE6α.
-
Cyclic Nucleotide-Gated (CNG) Channels: Rp-8-Br-PET-cGMPS is a known inhibitor of retinal CNG channels. This is a critical consideration in neuroscience and vision research.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to inhibit PKG in your specific experimental system.
-
Use Specific Controls: Include appropriate controls to differentiate between PKG-mediated and off-target effects. This may involve using a structurally related but inactive analog, or employing siRNA/shRNA to knock down the expression of potential off-target proteins.
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Confirm with a Second Inhibitor: Use a structurally different PKG inhibitor to confirm that the observed effects are indeed due to PKG inhibition.
-
Monitor cAMP Levels: Since there can be cross-reactivity with the cAMP/PKA pathway, it is advisable to measure intracellular cAMP levels to ensure they are not significantly altered by the inhibitor.
Q4: Can Rp-8-Br-PET-cGMPS activate any signaling pathways?
Paradoxically, while being a PKG inhibitor, there is evidence that under certain in vitro and intact cell conditions, Rp-8-Br-PET-cGMPS can actually activate cGKI. This highlights the importance of carefully validating the effect of the compound in your specific experimental setup.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in cAMP levels or PKA activity. | Cross-reactivity of this compound with PKA or PDEs that regulate cAMP. | 1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Use a specific PKA inhibitor (e.g., Rp-8-Br-cAMPS) to see if the observed effect is blocked. 3. Measure the activity of relevant PDEs (e.g., PDE3, PDE4) in the presence of this compound. |
| Cellular effects do not correlate with PKG inhibition. | The observed effect may be due to inhibition of CNG channels, especially in neuronal or retinal cells. | 1. If working with cells expressing CNG channels, perform electrophysiological experiments (e.g., patch-clamp) to directly measure channel activity in the presence of this compound. 2. Use a known CNG channel blocker to see if it phenocopies the effect of this compound. |
| Inconsistent results between experiments. | 1. Degradation of the compound. 2. Variability in cell passage number or confluency. 3. Inaccurate concentration due to improper storage or handling. | 1. Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh stock solutions regularly. 2. Standardize cell culture conditions. 3. Verify the concentration of your stock solution. |
| No effect of the inhibitor is observed. | 1. Insufficient concentration to inhibit the target. 2. Poor membrane permeability in the specific cell type. 3. The signaling pathway under investigation is not PKG-dependent. | 1. Increase the concentration of the inhibitor. 2. Although designed to be membrane-permeant, permeability can vary. Consider using a permeabilization agent (with appropriate controls) or a different analog with higher lipophilicity. 3. Use a direct activator of PKG (e.g., 8-Br-cGMP) as a positive control to confirm the role of PKG in your system. |
Quantitative Data Summary
The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Rp-8-Br-PET-cGMPS against its primary target and key off-targets. Note that values can vary depending on the experimental conditions.
Table 1: Inhibitory Constants (Ki) of Rp-8-Br-PET-cGMPS
| Target | Isoform | Ki (nM) | Reference |
| PKG | Iα | 35 | |
| Iβ | 30 | ||
| II | 450 | ||
| PKA | II | 11,000 |
Table 2: Half-Maximal Inhibitory Concentration (EC50) of Rp-8-Br-PET-cGMPS on CNG Channels
| Channel Type | Condition | EC50 (µM) | Reference |
| Rod CNG Channel | Below 10 µM inhibitor | 0.45 | |
| Cone CNG Channel | Below 10 µM inhibitor | 4.4 |
Experimental Protocols
Protocol 1: Determining Off-Target Kinase Inhibition
This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a panel of kinases using an in vitro kinase assay.
Figure 1. Workflow for in vitro kinase inhibition assay.
Methodology:
-
Prepare Reagents:
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Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
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ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at the Km for each kinase.
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Substrate: Use a specific peptide substrate for each kinase being tested.
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This compound: Prepare a stock solution in DMSO and perform serial dilutions in kinase buffer.
-
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Assay Procedure:
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In a 96-well plate, add the kinase, its specific substrate, and the desired concentration of this compound.
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Initiate the reaction by adding the ATP solution.
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Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., EDTA or a kinase inhibitor).
-
-
Detection:
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Measure the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP, a fluorescence-based assay, or an antibody-based method (e.g., ELISA).
-
-
Data Analysis:
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Plot the kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Identifying Protein Interactors by Affinity Chromatography
This protocol describes a workflow to identify proteins that bind to Rp-8-Br-PET-cGMPS from a cell lysate.
Figure 2. Workflow for affinity chromatography-mass spectrometry.
Methodology:
-
Preparation of Affinity Resin:
-
An analog of Rp-8-Br-PET-cGMPS containing a linker arm is covalently coupled to a solid support, such as agarose beads.
-
-
Preparation of Cell Lysate:
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Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Purification:
-
Incubate the cell lysate with the affinity resin to allow for binding of target proteins.
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Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the resin. This can be done by competing with a high concentration of free Rp-8-Br-PET-cGMPS, changing the pH, or using a denaturing agent.
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Separate the eluted proteins by SDS-PAGE.
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Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the intended on-target and potential off-target signaling pathways affected by this compound.
Figure 3. On-target vs. off-target effects of this compound.
References
Minimizing batch-to-batch variability of Rp-8-Br-cGMPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rp-8-Br-cGMPS, a pivotal inhibitor of cGMP-dependent protein kinase (PKG). Our goal is to help you minimize batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It is an analog of cyclic guanosine monophosphate (cGMP) and is cell-permeable.[3] Its primary mechanism of action is to bind to the cGMP-binding sites on PKG, thereby preventing the activation of the kinase by endogenous cGMP.[4] While it is a potent inhibitor of PKG, it can also interact with other cGMP-binding proteins, such as phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.
Q2: What are the common research applications of this compound?
This compound is widely used in cellular and tissue-based assays to investigate the physiological roles of the cGMP/PKG signaling pathway. Common applications include studying its effects on smooth muscle relaxation, platelet aggregation, neuronal signaling, and photoreceptor function. It has also been investigated for its neuroprotective effects in models of retinal degeneration.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored as a solid at -20°C. While stock solutions can be prepared in solvents like water or DMSO, long-term storage of these solutions is generally not recommended. It is advisable to prepare fresh solutions for each experiment or to aliquot and freeze stock solutions at -80°C for short-term storage. Always refer to the batch-specific Certificate of Analysis (CoA) for any specific storage instructions.
Q4: I am observing variability in my experimental results between different batches of this compound. What could be the cause?
Batch-to-batch variability can arise from several factors. Minor differences in purity, the presence of isomers, or variations in the salt form or hydration state of the compound can all contribute to inconsistent results. It is essential to always consult the Certificate of Analysis (CoA) for each new batch to be aware of any specific differences. To minimize variability, it is recommended to perform a dose-response curve for each new batch to determine the optimal concentration for your specific experimental setup.
Q5: What should I do if I encounter solubility issues with this compound?
This compound is soluble in water and DMSO. If you are experiencing solubility problems, ensure that you are using a high-quality solvent and that the compound has been properly warmed to room temperature before reconstitution. Sonication can also aid in dissolving the compound. For specific maximum concentrations in different solvents, refer to the product datasheet provided by the supplier.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Batch-to-batch variability: Minor differences in purity or composition between lots. | Always check the Certificate of Analysis (CoA) for the specific batch. Perform a dose-response validation for each new lot to ensure consistent biological activity. |
| Compound degradation: Improper storage or handling of the compound or stock solutions. | Store the solid compound at -20°C. Prepare fresh solutions for each experiment or use aliquots stored at -80°C for a limited time. Avoid repeated freeze-thaw cycles. | |
| Off-target effects: At higher concentrations, this compound may interact with other signaling molecules besides PKG. | Use the lowest effective concentration determined from a dose-response curve. Consider using additional, structurally different PKG inhibitors to confirm specificity. | |
| Difficulty dissolving the compound | Incorrect solvent or concentration: Attempting to dissolve the compound in an inappropriate solvent or above its solubility limit. | Refer to the supplier's datasheet for recommended solvents and maximum concentrations. Use high-purity solvents. Gentle warming and vortexing can aid dissolution. |
| Low-quality compound: The purity of the compound may be lower than specified. | Purchase compounds from reputable suppliers who provide a detailed Certificate of Analysis with purity data (e.g., ≥98% by HPLC). | |
| Apparent loss of compound activity over time | Instability in solution: The compound may degrade in solution, especially if not stored properly. | Prepare fresh solutions before each experiment. If storing stock solutions, aliquot and freeze at -80°C and use within a short period. Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Bring the vial to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Reconstitution: Add the appropriate volume of high-purity solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the Certificate of Analysis for the batch-specific molecular weight to ensure accurate calculations.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting and Storage: For immediate use, dilute the stock solution to the final working concentration in your experimental buffer. For storage, dispense the stock solution into small, single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control Check of a New Batch
-
Visual Inspection: Visually inspect the new batch of the compound. It should be a crystalline solid.
-
Solubility Test: Confirm the solubility of the new batch in the recommended solvent as per the product datasheet.
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Biological Activity Assay: Perform a functional assay to compare the biological activity of the new batch with a previously validated batch. A common method is to measure the inhibition of a known PKG-mediated response in a cell or tissue model.
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Dose-Response Curve: Generate a dose-response curve for the new batch to determine its IC50 (half-maximal inhibitory concentration) and compare it to the expected value or the value obtained with a previous batch. This will help in adjusting the working concentration if needed.
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing batch-to-batch variability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Rp-8-Br-cGMPS degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper handling, storage, and use of Rp-8-Br-cGMPS, a cGMP-dependent protein kinase (PKG) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG). It is a cGMP analog that contains a bromine atom at the 8th position of the guanine ring and a phosphorothioate group in the cyclic phosphate moiety. This modification confers resistance to hydrolysis by phosphodiesterases (PDEs), prolonging its inhibitory action in experimental systems.[1] By binding to the cGMP binding sites on PKG, it prevents the activation of the kinase by endogenous cGMP.
Q2: How should I store this compound?
For long-term stability, this compound should be stored at -20°C under desiccating conditions. Following this protocol, the compound can be expected to remain stable for up to 12 months.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water up to 50 mM. For cell-based assays, it is often dissolved in an aqueous buffer or a small amount of DMSO before further dilution in culture media. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted and frozen at -20°C to minimize freeze-thaw cycles. Long-term storage of solutions is not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in my experiment. | Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored at -20°C and protected from light. Prepare fresh stock solutions for each experiment. |
| Insufficient concentration: The concentration of this compound may be too low to effectively inhibit PKG in your specific experimental system. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type or enzyme preparation. | |
| Low membrane permeability: While more lipophilic than cGMP, the permeability of this compound might be limited in certain cell types.[1] | Consider using a more lipophilic analog such as Rp-8-pCPT-cGMPS or Rp-8-Br-PET-cGMPS if membrane permeability is a concern.[1] | |
| Inconsistent results between experiments. | Variability in stock solution: Inconsistent preparation or storage of stock solutions can lead to variability. | Prepare a large batch of stock solution, aliquot it into single-use volumes, and store at -20°C. Use a fresh aliquot for each experiment. |
| Cell passage number: The responsiveness of cultured cells to signaling molecules can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. | |
| Unexpected or off-target effects observed. | Non-specific binding: At high concentrations, cGMP analogs can sometimes exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using control compounds to assess non-specific effects. |
Quantitative Data Summary
Data for the closely related and more extensively studied compound Rp-8-Br-PET-cGMPS is provided for reference due to the limited availability of quantitative data for this compound.
Table 1: Solubility of Rp-8-Br-PET-cGMPS [2]
| Solvent | Maximum Concentration (mM) |
| Water | 20 |
| DMSO | 40 |
Experimental Protocols & Visualizations
cGMP Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical cGMP signaling pathway and the point of inhibition by this compound. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then activates PKG, which phosphorylates downstream targets. This compound competitively inhibits the binding of cGMP to PKG, thereby blocking downstream signaling.
General Experimental Workflow for PKG Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on PKG activity in a cell-based or in vitro assay.
Detailed Methodologies
In Vitro PKG Inhibition Assay:
A typical in vitro PKG inhibition assay involves a purified PKG enzyme, a phosphate donor (ATP), and a specific substrate (e.g., a synthetic peptide).
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer appropriate for PKG (e.g., containing Tris-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX).
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Serial Dilutions: Prepare serial dilutions of this compound in the reaction buffer.
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Enzyme and Substrate Addition: To each reaction well, add the purified PKG enzyme and the substrate.
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Inhibitor Pre-incubation: Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for binding to the enzyme.
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Initiation of Reaction: Initiate the kinase reaction by adding a cGMP activator (e.g., 8-Br-cGMP) followed immediately by ATP.
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Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set time.
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Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods like ELISA or Western blot.
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based PKG Inhibition Assay (using Western Blot for Phospho-VASP):
Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. The phosphorylation of VASP at Ser239 is a reliable marker of PKG activity in intact cells.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
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Serum Starvation (Optional): Depending on the cell type and experimental question, serum-starve the cells for a few hours to reduce basal signaling.
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Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 30-60 minutes). Include a vehicle control (e.g., the solvent used to dissolve this compound).
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PKG Activation: Stimulate the cells with a known PKG activator, such as 8-Br-cGMP or a nitric oxide donor (e.g., SNP), for a short period (e.g., 10-20 minutes).
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To ensure equal protein loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein (e.g., GAPDH or β-actin).
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Densitometry Analysis: Quantify the band intensities for phospho-VASP and normalize them to the total VASP or housekeeping protein levels. Compare the levels of phospho-VASP in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
References
Technical Support Center: Rp-8-Br-cGMPS & PKA
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Rp-8-Br-cGMPS, a commonly used cGMP analog, while accounting for its potential off-target effects on cAMP-dependent protein kinase (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that acts as a competitive antagonist of cyclic guanosine monophosphate (cGMP). It is primarily used as an inhibitor of cGMP-dependent protein kinase (PKG).[1] By binding to the cGMP binding sites on PKG, this compound prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins. It is also known to be an agonist of the rod cyclic nucleotide-gated (CNG) channel and an activator of Ca2+-ATPase.[1]
Q2: Can this compound affect PKA activity?
Yes, while this compound and its analogs are designed to be selective for PKG, they can exhibit off-target effects on PKA, particularly at higher concentrations.[2] Some Rp-cGMP-S compounds are known to be non-specific antagonists that can inhibit both PKG and PKA.[2] For instance, studies have shown that Rp-8-Br-PET-cGMPS, a related compound, can bind to the PKA1α subunit.[3] Therefore, it is crucial to consider and control for potential PKA inhibition in experiments using this compound.
Q3: What is the selectivity of this compound and its analogs for PKG over PKA?
The selectivity of cGMP analogs for PKG over PKA can vary. (Rp)-8-Br-PET-cGMP-S is considered one of the most specific PKG-I inhibitors among cyclic nucleotide analogs. However, quantitative data on the inhibition constants (Ki) for both kinases is essential for designing experiments with minimal off-target effects.
Quantitative Data: Inhibitor Selectivity
| Compound | Target Kinase | Ki (Inhibition Constant) | Reference |
| (Rp)-8-Br-cGMP-S | PKG-Iα | 0.35 µM | |
| (Rp)-8-Br-cGMP-S | PKA | 6.0 µM | |
| (Rp)-8-pCPT-cGMP-S | PKG-Iα | 0.18 µM | |
| (Rp)-8-pCPT-cGMP-S | PKA | 3.0 µM |
Note: Data for this compound was not explicitly found, but data for a closely related analog, (Rp)-8-Br-cGMP-S, is provided for reference.
Troubleshooting Guides
Issue 1: Unexpected experimental results that may be due to PKA inhibition by this compound.
Symptoms:
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Attenuation of a known cAMP/PKA-mediated signaling event after treatment with this compound.
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Experimental outcomes that are inconsistent with selective PKG inhibition.
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Difficulty replicating results that should be PKG-specific.
Troubleshooting Steps:
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Review the concentration of this compound used: Cross-reactivity with PKA is more likely at higher concentrations. Compare your working concentration to the known Ki values for both PKG and PKA. Aim for a concentration that is effective for PKG inhibition but below the threshold for significant PKA inhibition.
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Perform a PKA activity assay: Directly measure the effect of your working concentration of this compound on PKA activity in your experimental system. This will provide direct evidence of any off-target effects.
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Use a specific PKA inhibitor as a control: Include a well-characterized and specific PKA inhibitor (e.g., KT5720, H-89) in a parallel experiment. If the phenotype observed with this compound is mimicked by the specific PKA inhibitor, it suggests an off-target effect on PKA.
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Employ a structurally different PKG inhibitor: To confirm that the observed effect is due to PKG inhibition and not a non-specific effect of this compound, use a different class of PKG inhibitor (e.g., KT5823) as a control.
Issue 2: How to design an experiment to specifically isolate the effects of PKG inhibition when using this compound.
Experimental Design Considerations:
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Titrate this compound: Determine the minimal concentration of this compound required to inhibit the cGMP/PKG-dependent pathway of interest. This can be achieved by performing a dose-response curve and monitoring a known downstream target of PKG.
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Include appropriate controls:
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Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
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PKA Activator Control: Use a specific PKA activator (e.g., 8-Br-cAMP) to confirm that the PKA pathway is functional in your system and to assess if this compound interferes with PKA activation.
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Specific PKA Inhibitor Control: As mentioned above, to differentiate between PKG and PKA-mediated effects.
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Measure both PKG and PKA activity: Conduct parallel kinase activity assays for both PKG and PKA to demonstrate the selectivity of this compound at the concentration used in your experiments.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay to Determine Specificity of this compound
This protocol outlines a general method to assess the inhibitory effect of this compound on both PKG and PKA activity.
Materials:
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Purified recombinant PKG and PKA enzymes
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Specific peptide substrates for PKG (e.g., a peptide containing the recognition sequence K/R-K/R-X-S/T) and PKA (e.g., Kemptide, L-R-R-A-S-L-G)
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This compound
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ATP (radiolabeled [γ-32P]ATP or non-radioactive for ELISA-based assays)
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Kinase assay buffer
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Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiolabeled assays, or phospho-specific antibodies for ELISA)
Procedure:
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Prepare a series of dilutions of this compound.
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Set up reaction tubes for both PKG and PKA assays. Each set should include:
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No inhibitor control
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Vehicle control
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Varying concentrations of this compound
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To each tube, add the kinase assay buffer, the respective purified kinase, and the specific peptide substrate.
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Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at the appropriate temperature.
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Initiate the kinase reaction by adding ATP.
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Allow the reaction to proceed for a specific time, ensuring it is within the linear range.
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Stop the reaction (e.g., by adding a stop solution or boiling).
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Quantify the amount of phosphorylated substrate using your chosen detection method.
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Plot the percentage of kinase activity against the concentration of this compound to determine the IC50 value for each kinase.
Expected Outcome: A significantly lower IC50 value for PKG compared to PKA, demonstrating the selectivity of the inhibitor.
Visualizations
Caption: cGMP/PKG vs. cAMP/PKA signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for controlling for this compound effects on PKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Rp-8-Br-cGMPS experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-8-Br-cGMPS and its common analogue, Rp-8-Br-PET-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound and its more membrane-permeant analogue, Rp-8-Br-PET-cGMPS, are competitive inhibitors of cGMP-dependent protein kinase (PKG).[1][2] They function by binding to the cGMP binding sites on PKG, which prevents the conformational change required for kinase activation.[3] This makes them useful tools for investigating the role of the cGMP/PKG signaling pathway in various physiological processes.
Q2: I'm observing an unexpected activation of my signaling pathway after applying Rp-8-Br-PET-cGMPS. Is this possible?
Yes, this is a documented phenomenon. Under certain conditions, particularly in the absence of a strong cGMP agonist, Rp-8-Br-PET-cGMPS can act as a partial agonist on the PKG Iα isoform.[4] This means that instead of purely inhibiting the kinase, it can cause a low level of activation.[4] This has been observed in vascular smooth muscle cells, where 100 µM Rp-8-Br-PET-cGMPS stimulated cell growth in a PKG Iα-dependent manner.
Q3: My results show that this compound is not as effective as expected in blocking a cGMP-mediated effect. Why might this be?
There are several potential reasons for reduced efficacy:
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Partial Agonism: As mentioned in Q2, the compound's partial agonist activity might be counteracting its inhibitory effect.
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Insufficient Concentration: The effective concentration can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
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Compound Stability: Ensure the compound has been stored correctly at -20°C and protected from moisture to prevent degradation. Stock solutions should be freshly prepared or stored appropriately for short periods.
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Membrane Permeability: this compound has lower membrane permeability compared to its analogue Rp-8-Br-PET-cGMPS. If you are working with intact cells, using the more lipophilic PET version is recommended.
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High cGMP Levels: At very high concentrations of the endogenous agonist cGMP, the competitive nature of this compound means that its inhibitory effect can be overcome.
Q4: Are there known off-target effects of this compound?
Yes, besides its primary target PKG, this compound and its analogues have been shown to interact with other proteins:
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Protein Kinase A (PKA): It can inhibit PKA, but typically at higher concentrations than those required for PKG inhibition. The Ki for PKA type II is approximately 10 µM, whereas for PKG it is around 0.03 µM. This provides a window for selective inhibition.
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Phosphodiesterases (PDEs): Due to the phosphorothioate modification, these compounds are resistant to hydrolysis by PDEs. However, they can act as inhibitors of certain PDEs, such as PDE5.
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Cyclic Nucleotide-Gated (CNG) Channels: Rp-8-Br-PET-cGMPS can inhibit CNG channels, an effect that is particularly relevant in retinal photoreceptor research.
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Other cGMP-binding proteins: Affinity chromatography experiments have shown that Rp-8-Br-PET-cGMPS can bind to other proteins that interact with cGMP, such as PDE1β, PDE1c, and PDE6α.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibitory effect observed. | 1. Compound Degradation: Improper storage or handling. 2. Low Membrane Permeability: Using this compound in intact cells. 3. Insufficient Concentration: Dose is too low for the specific cell type or experimental conditions. | 1. Ensure storage at -20°C. Prepare fresh stock solutions in an appropriate solvent like water (up to 20 mM) or DMSO (up to 40 mM). 2. Switch to the more membrane-permeant analogue, Rp-8-Br-PET-cGMPS. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration (typically in the range of 1-100 µM). |
| Paradoxical activation or partial effect. | 1. Partial Agonism: The compound is acting as a partial agonist on PKG Iα. 2. Off-Target Effects: The observed effect may be due to inhibition of PDEs, leading to an increase in endogenous cAMP or cGMP. | 1. Lower the concentration of Rp-8-Br-PET-cGMPS. The agonist effect is more pronounced in the absence of a strong cGMP agonist. Consider using a different class of PKG inhibitor if this effect is persistent. 2. Use a broad-spectrum PDE inhibitor as a control to see if it mimics the effect. Measure cAMP/cGMP levels directly. |
| High background or inconsistent results. | 1. Solubility Issues: Compound precipitating out of solution. 2. Cell Health: High concentrations may be causing cytotoxicity. | 1. Check the solubility limits in your media. Ensure the final DMSO concentration is low and consistent across all conditions. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used. |
| Effect is not specific to the cGMP pathway. | 1. PKA Inhibition: The concentration used is high enough to inhibit PKA. | 1. Lower the concentration of this compound to a range that is more selective for PKG. Use a specific PKA inhibitor (e.g., KT-5720) as a control to dissect the relative contributions of PKA and PKG. |
Data Presentation
Table 1: Inhibitory Constants (Ki) of Rp-8-Br-PET-cGMPS
| Target Protein | Apparent Ki (µM) | Reference |
| PKG Type Iα & Iβ | 0.03 | |
| PKA Type II | 10 |
Table 2: Solubility of Rp-8-Br-PET-cGMPS
| Solvent | Maximum Concentration (mM) | Reference |
| Water | 20 | |
| DMSO | 40 |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental setup.
Protocol 1: General Protocol for Intact Cell Experiments
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Stock Solution Preparation: Prepare a 10-40 mM stock solution of Rp-8-Br-PET-cGMPS in sterile DMSO or water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere and grow for 24-48 hours.
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Pre-incubation: Prior to stimulation, replace the medium with serum-free or low-serum medium containing the desired final concentration of Rp-8-Br-PET-cGMPS (e.g., 1-100 µM). The pre-incubation time can range from 30 minutes to 2 hours. This should be optimized.
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Stimulation: Add your cGMP-elevating agent (e.g., a nitric oxide donor like SNP or a PDE inhibitor like sildenafil) to the medium.
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Assay: After the desired stimulation time, lyse the cells and perform your downstream analysis (e.g., Western blot for VASP phosphorylation, kinase activity assay, or functional assay).
Protocol 2: In Vitro Kinase Assay
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Reaction Mixture: Prepare a reaction buffer containing a kinase substrate (e.g., a fluorescent peptide), ATP, and purified recombinant PKG.
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Inhibitor Addition: Add varying concentrations of this compound or Rp-8-Br-PET-cGMPS to the reaction mixture.
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Initiate Reaction: Start the reaction by adding a cGMP agonist (e.g., 8-Br-cGMP) to activate the kinase.
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Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period.
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or radioactivity assays.
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Data Analysis: Calculate the IC50 or Ki value by plotting the kinase activity against the inhibitor concentration.
Visualizations
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS (3028) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Rp-8-Br-cGMPS in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the in vivo use of Rp-8-Br-cGMPS, a competitive inhibitor of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using this compound in in vivo experiments?
A1: The principal drawback of using this compound in vivo is its low membrane permeability.[1] This characteristic restricts its ability to effectively reach intracellular targets in living organisms, potentially leading to reduced efficacy.
Q2: Are there more effective alternatives to this compound for in vivo studies?
A2: Yes, several more lipophilic (fat-soluble) analogs have been developed to address the poor membrane permeability of this compound. These include (Rp)-8-pCPT-cGMPS and (Rp)-8-Br-PET-cGMPS, which have demonstrated improved ability to inhibit PKG in cellular and tissue-based assays.[1] (Rp)-8-Br-PET-cGMPS is considered one of the most permeable, selective, and potent cGKI inhibitors available for studies in intact cells.[2][3]
Q3: What are the known off-target effects of this compound and related compounds?
A3: Rp-cGMP-S compounds, including this compound, are not entirely specific for PKG and can also inhibit protein kinase A (PKA).[1] Additionally, due to the sulfur group in their cyclic phosphate moiety, they can inhibit certain phosphodiesterases (PDEs), such as PDE5 and PDE10. It is also important to note that some Rp-compounds may exhibit partial agonist activity under certain experimental conditions.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C under desiccating conditions. Following these storage recommendations, the product can be stored for up to 12 months.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect in vivo. | Poor membrane permeability: The compound may not be reaching its intracellular target at a sufficient concentration. | 1. Switch to a more lipophilic analog: Consider using (Rp)-8-pCPT-cGMPS or (Rp)-8-Br-PET-cGMPS, which have better membrane permeability. 2. Optimize delivery method: Investigate alternative formulation or delivery strategies to enhance bioavailability. |
| Inconsistent or unexpected results. | Off-target effects: Inhibition of PKA or PDEs could be contributing to the observed phenotype. Partial agonist activity: The compound might be partially activating PKG instead of inhibiting it. | 1. Confirm target engagement: Use a more specific inhibitor or a complementary approach (e.g., siRNA knockdown of PKG) to validate that the observed effect is due to PKG inhibition. 2. Control for PKA inhibition: Include experimental arms with specific PKA inhibitors or activators to dissect the respective contributions of PKG and PKA signaling. 3. Evaluate dose-response: Atypical dose-response curves may indicate partial agonism. Test a wide range of concentrations. |
| Difficulty dissolving the compound. | Improper solvent: The compound may have limited solubility in the chosen vehicle. | 1. Consult solubility data: Refer to the manufacturer's datasheet for recommended solvents. For example, this compound is soluble in water up to 50 mM. 2. Use appropriate solvents for analogs: For instance, Rp-8-Br-PET-cGMPS is soluble up to 20 mM in water and 40 mM in DMSO. |
Data Presentation
Table 1: Comparison of cGMP Analogs as PKG Inhibitors
| Compound | Key Characteristics | Inhibition Constants (Ki) | Solubility |
| (Rp)-8-Br-cGMPS | Low membrane permeability. | Not specified in the provided results. | Water (up to 50 mM) |
| (Rp)-cGMP-S | Low membrane permeability; non-specific (inhibits PKG and PKA). | Not specified in the provided results. | Not specified in the provided results. |
| (Rp)-8-pCPT-cGMPS | More lipophilic and membrane-permeant than this compound. | Ki of 0.5 µM for cGMP-dependent protein kinase. | Not specified in the provided results. |
| (Rp)-8-Br-PET-cGMPS | More lipophilic and membrane-permeant; considered highly selective for PKG-I. | Not specified in the provided results. | Water (up to 20 mM), DMSO (up to 40 mM) |
Experimental Protocols
1. General Protocol for In Vivo Administration (Conceptual)
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Objective: To assess the in vivo efficacy of a PKG inhibitor.
-
Methodology:
-
Compound Preparation: Dissolve the chosen cGMP analog (e.g., Rp-8-Br-PET-cGMPS) in a sterile, biocompatible vehicle at the desired concentration. Perform a small-scale solubility test first.
-
Animal Model: Select an appropriate animal model relevant to the research question.
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Administration Route: Choose an administration route (e.g., intraperitoneal, intravenous, or local delivery) based on the target tissue and the compound's properties.
-
Dosing Regimen: Determine the optimal dose and frequency of administration through pilot studies.
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Monitoring: Observe the animals for physiological and behavioral changes.
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Tissue Collection and Analysis: At the end of the experiment, collect relevant tissues for downstream analysis (e.g., western blotting for phosphorylation of PKG targets, immunohistochemistry, or functional assays).
-
2. Protocol for Assessing Off-Target Effects on PKA
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Objective: To determine if the observed in vivo effects are due to off-target inhibition of PKA.
-
Methodology:
-
Cell Culture: Use a cell line known to express both PKG and PKA.
-
Treatment Groups:
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Vehicle control
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PKG agonist (e.g., 8-Br-cGMP)
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PKA agonist (e.g., 8-Br-cAMP)
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Test compound (e.g., this compound) alone
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Test compound + PKG agonist
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Test compound + PKA agonist
-
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Analysis: Measure the phosphorylation of specific substrates for PKG (e.g., VASP at Ser239) and PKA (e.g., CREB at Ser133) using western blotting. A decrease in the phosphorylation of the PKA substrate in the presence of the test compound would indicate an off-target effect.
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Visualizations
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Rp-8-Br-cGMPS and its Analogs in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery and use of Rp-8-Br-cGMPS and its cell-permeable analog, Rp-8-Br-PET-cGMPS, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound and its analogs are competitive inhibitors of cGMP-dependent protein kinase (PKG).[1] They act by binding to the cGMP binding sites on PKG, thereby preventing the conformational change required for kinase activation.[1] This leads to the inhibition of the phosphorylation of downstream PKG substrates.
Q2: What is the difference between this compound and Rp-8-Br-PET-cGMPS?
The primary difference lies in their cell permeability. Rp-8-Br-PET-cGMPS is a more lipophilic analog of this compound, designed for enhanced membrane permeability, making it more suitable for use in intact cell-based assays.[2][3] Due to its lower membrane permeability, the in vivo and in-cell use of this compound is limited.
Q3: How should I prepare and store stock solutions of Rp-8-Br-PET-cGMPS?
Rp-8-Br-PET-cGMPS is soluble in water (up to 20 mM) and DMSO (up to 40 mM). For long-term storage, it is recommended to store the compound in a desiccated environment at -20°C. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of Rp-8-Br-PET-cGMPS?
While considered a selective PKG inhibitor, potential off-target effects should be considered. At higher concentrations, it may interact with other cyclic nucleotide-binding proteins, such as cAMP-dependent protein kinase (PKA) and phosphodiesterases (PDEs). Some studies have also reported that under certain conditions, Rp-8-Br-PET-cGMPS can act as a partial agonist of PKG, particularly in the absence of a cGMP agonist.
Troubleshooting Guide
Problem 1: No or weak inhibitory effect observed.
Possible Cause 1: Poor Cell Permeability
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Question: I am using this compound and not seeing an effect in my cells. Why?
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Answer: this compound has limited cell permeability. For intact cell assays, it is highly recommended to use the more lipophilic analog, Rp-8-Br-PET-cGMPS . If you must use this compound, consider cell permeabilization techniques, although these can impact cell health and signaling.
Possible Cause 2: Insufficient Concentration or Incubation Time
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Question: What concentration of Rp-8-Br-PET-cGMPS should I use, and for how long should I incubate my cells?
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Answer: The optimal concentration and incubation time are cell-type and context-dependent.
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Concentration: A starting concentration range of 10-50 µM is often used in cellular assays. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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Incubation Time: Pre-incubation for 30-60 minutes is a common starting point. The optimal time can vary, so a time-course experiment may be necessary.
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Possible Cause 3: Compound Degradation
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Question: Could my Rp-8-Br-PET-cGMPS have degraded?
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Answer: While relatively stable, prolonged storage in solution, especially at room temperature or in the presence of light, can lead to degradation. Prepare fresh stock solutions and store them properly at -20°C.
Problem 2: Unexpected or off-target effects are observed.
Possible Cause 1: Partial Agonism
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Question: I am seeing an activation of the cGMP pathway in the absence of any stimulus after adding Rp-8-Br-PET-cGMPS. What could be the reason?
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Answer: Rp-8-Br-PET-cGMPS has been reported to act as a partial agonist of PKG Iα in the absence of cGMP agonists. This means that in some cellular contexts, it can weakly activate the kinase instead of inhibiting it. Consider your experimental conditions and whether a basal level of PKG activity might be stimulated by the compound.
Possible Cause 2: Inhibition of Other Kinases or Phosphodiesterases (PDEs)
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Question: My results suggest that pathways other than the cGMP/PKG pathway are being affected. Is this possible?
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Answer: Yes, at higher concentrations, Rp-8-Br-PET-cGMPS can inhibit other kinases like PKA or certain phosphodiesterases. To confirm that the observed effect is PKG-specific, consider the following controls:
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Use a structurally different PKG inhibitor to see if it phenocopies the results.
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Use a PKA-specific inhibitor (e.g., KT-5720) to rule out PKA involvement.
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Measure cAMP levels to check for effects on cAMP signaling.
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Problem 3: Cell Toxicity is Observed.
Possible Cause 1: High Concentration of the Inhibitor
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Question: My cells are dying after treatment with Rp-8-Br-PET-cGMPS. What should I do?
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Answer: High concentrations of any compound can be toxic to cells. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Rp-8-Br-PET-cGMPS for your specific cell line. Start with a dose-response experiment to find the lowest effective, non-toxic concentration.
Possible Cause 2: Solvent Toxicity
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Question: Could the solvent be causing the toxicity?
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Answer: If you are using DMSO to dissolve Rp-8-Br-PET-cGMPS, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments to account for any solvent-induced effects.
Quantitative Data
Table 1: Inhibitory Potency (Ki) of Rp-8-Br-PET-cGMPS
| Target | Ki Value |
| PKG Iα | 35 nM |
| PKG Iβ | 30 nM |
| PKG II | 450 nM |
| PKA II | 11 µM |
Data sourced from a technical information sheet by BIOLOG Life Science Institute.
Table 2: Solubility of Rp-8-Br-PET-cGMPS
| Solvent | Maximum Concentration |
| Water | 20 mM |
| DMSO | 40 mM |
Data sourced from manufacturer's technical data sheets.
Experimental Protocols
General Protocol for a Cell-Based Assay with Rp-8-Br-PET-cGMPS
This protocol provides a general framework. Optimization of cell density, inhibitor concentration, and incubation times is crucial for each specific cell line and experiment.
1. Preparation of Reagents:
- Rp-8-Br-PET-cGMPS Stock Solution: Prepare a 10 mM stock solution in sterile DMSO or water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Cell Culture Medium: Use the appropriate complete medium for your cell line.
- Assay Buffer: A buffered saline solution (e.g., PBS or HBSS) may be required for certain downstream assays.
2. Cell Seeding:
- Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of the experiment.
- Incubate the cells for 24 hours (or until they have adhered and are in a logarithmic growth phase).
3. Compound Treatment:
- Prepare serial dilutions of Rp-8-Br-PET-cGMPS in cell culture medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
- Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle.
- Pre-incubate the cells with the inhibitor for 30-60 minutes (this may need optimization) at 37°C in a 5% CO2 incubator.
4. Stimulation (if applicable):
- If you are investigating the inhibitory effect of Rp-8-Br-PET-cGMPS on an agonist-stimulated response, add the cGMP-elevating agent (e.g., a nitric oxide donor like SNP or a PDE inhibitor like sildenafil) at the desired concentration.
- Incubate for the appropriate time to induce the cellular response.
5. Downstream Analysis:
- Perform the desired downstream assay to measure the effect of the inhibitor. This could include:
- Western Blotting: To analyze the phosphorylation status of known PKG substrates (e.g., VASP).
- Enzyme Immunoassay (EIA) or ELISA: To measure intracellular cGMP levels.
- Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting).
- Reporter Gene Assays: If you have a reporter construct downstream of the cGMP/PKG pathway.
- Functional Assays: (e.g., migration, invasion, or tube formation assays).
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using Rp-8-Br-PET-cGMPS.
Caption: Troubleshooting decision tree for "No or Weak Effect".
References
Validation & Comparative
A Comparative Guide to PKG Inhibitors: Rp-8-Br-cGMPS vs. KT5823
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Protein Kinase G (PKG) inhibitors, Rp-8-Br-cGMPS and KT5823. Understanding the distinct mechanisms, potency, selectivity, and potential off-target effects of these inhibitors is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting the cGMP/PKG signaling pathway.
Introduction to Protein Kinase G (PKG)
Cyclic GMP-dependent protein kinase (PKG) is a key serine/threonine kinase that acts as a primary downstream effector of the second messenger cyclic guanosine monophosphate (cGMP). The cGMP/PKG signaling pathway is integral to a wide array of physiological processes, including smooth muscle relaxation (vasodilation), platelet aggregation, neuronal function, and cell growth. Dysregulation of this pathway has been implicated in various pathological conditions, making PKG a significant target for pharmacological intervention.
The two primary isoforms, PKG-I and PKG-II, are encoded by separate genes. PKG-I is predominantly found in the cytoplasm of smooth muscle cells, platelets, and specific neuronal populations, while PKG-II is a membrane-anchored protein typically expressed in the intestine, kidney, and brain. Both isoforms consist of a regulatory domain, which contains the cGMP binding sites, and a catalytic domain, which is responsible for substrate phosphorylation. The binding of cGMP to the regulatory domain induces a conformational change that activates the catalytic domain.
Mechanism of Action: A Tale of Two Binding Sites
This compound and KT5823 inhibit PKG activity through fundamentally different mechanisms, targeting distinct domains of the enzyme.
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This compound (and its analogs): This compound is a cGMP analog. It belongs to a class of inhibitors known as Rp-diastereomers of cGMP-phosphorothioates. These molecules act as competitive antagonists by binding to the cGMP-binding sites on the regulatory domain of PKG.[1][2] This occupation of the binding pocket prevents the endogenous activator, cGMP, from binding and inducing the conformational change necessary for kinase activation.
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KT5823: This inhibitor is a derivative of the microbial alkaloid K252a and is structurally related to staurosporine.[3] Unlike cGMP analogs, KT5823 functions by competing with ATP at the ATP-binding site within the catalytic domain of PKG.[1] By blocking the binding of ATP, KT5823 prevents the transfer of the gamma-phosphate group to the serine/threonine residues of PKG substrates, thereby inhibiting phosphorylation.
Quantitative Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (how much of the inhibitor is required to produce an effect) and its selectivity (its ability to inhibit the target kinase without affecting other kinases).
| Inhibitor | Target | Mechanism | Ki (PKG) | IC50 (PKG) | Selectivity Profile (Ki values) |
| This compound (analogs) | cGMP-binding site | Competitive Antagonist | Varies by analog | Varies by analog | Also inhibits PKA and can interact with other cGMP-binding proteins (e.g., PDEs). Rp-8-Br-PET-cGMPS is considered one of the more specific PKG-I inhibitors among cGMP analogs. |
| KT5823 | ATP-binding site | ATP-Competitive | 234 nM | 60 nM (in smooth muscle cells) | Selective for PKG over PKA (Ki > 10 µM) and PKC (Ki = 4 µM). |
Note: The this compound family includes several related compounds (e.g., Rp-8-pCPT-cGMPS, Rp-8-Br-PET-cGMPS) with varying lipophilicity and specificity. Researchers should consult specific product datasheets for the exact potency of the analog being used.
Performance in Cellular and In Vivo Models
While in vitro data provides a valuable baseline, the performance of an inhibitor in a complex biological system is the ultimate test of its utility.
This compound and its analogs are generally considered membrane-permeant, with more lipophilic versions like Rp-8-Br-PET-cGMPS showing enhanced cell permeability. However, a critical caveat has emerged from research: some Rp-cGMPS analogs, including the widely used Rp-8-Br-PET-cGMPS, can act as partial agonists, particularly in the absence of a cGMP agonist. This means that under certain conditions, instead of inhibiting PKG, they can partially activate it, leading to confounding results.
KT5823 is also cell-permeable and has been used extensively in intact cell studies. However, its effectiveness in cellular contexts is a subject of significant debate. Multiple studies have shown that while KT5823 effectively inhibits purified PKG in vitro, it fails to inhibit cGK-mediated responses in intact cells, such as human platelets and rat mesangial cells. In some cases, it has even been observed to enhance cGMP-stimulated phosphorylation. This discrepancy suggests that data derived solely from the use of KT5823 in intact cells should be interpreted with caution and ideally corroborated with other methods.
Off-Target Effects: A Critical Consideration
Unintended interactions with other cellular components can lead to misinterpretation of experimental outcomes.
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This compound: As a cGMP analog, its primary off-targets are other cGMP-binding proteins. These include cAMP-dependent protein kinase (PKA), phosphodiesterases (PDEs) which hydrolyze cyclic nucleotides, and cyclic nucleotide-gated (CNG) ion channels. For instance, Rp-8-Br-PET-cGMPS has been shown to bind to PDE1β, PDE1c, PDE6α, and PKA1α.
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KT5823: Being a staurosporine-related compound, KT5823 has the potential for broader off-target kinase inhibition, especially at concentrations higher than those required for PKG inhibition. While it shows good selectivity for PKG over PKA and PKC at nanomolar concentrations, its specificity may decrease at the micromolar concentrations often used in cell-based assays.
Experimental Protocols
Below are generalized protocols for assessing PKG inhibition. Specific concentrations, incubation times, and buffer components should be optimized for the particular experimental system.
In Vitro PKG Kinase Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a peptide substrate by purified PKG.
Methodology:
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Prepare Reagents:
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Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM Mg-acetate, 0.1 mg/mL BSA).
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Recombinant PKG enzyme.
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Peptide Substrate: A known PKG substrate (e.g., a fluorescently labeled peptide).
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ATP: Typically used at or near its Km for the kinase.
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Inhibitor Stock Solutions: Prepare serial dilutions of this compound and KT5823.
-
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Assay Procedure:
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Add kinase buffer, PKG enzyme, and the peptide substrate to the wells of a microplate.
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Add the various concentrations of the inhibitors (or vehicle control) to the wells.
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Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the kinase reaction by adding ATP.
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Incubate for a defined period (e.g., 60 minutes) at 30°C.
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Stop the reaction (e.g., by adding EDTA).
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Measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, TR-FRET, or radioactivity if using [γ-³²P]ATP.
-
-
Data Analysis:
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Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
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Cell-Based VASP Phosphorylation Assay
This assay assesses PKG activity in intact cells by measuring the phosphorylation of a key downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at a PKG-specific site (Ser239).
Methodology:
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Cell Culture and Treatment:
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Culture cells known to express PKG (e.g., vascular smooth muscle cells, platelets).
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Pre-treat cells with the desired concentrations of this compound, KT5823, or a vehicle control for a specified time (e.g., 30-60 minutes).
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Stimulate the cGMP/PKG pathway by adding a PKG activator (e.g., 8-Br-cGMP or a nitric oxide donor like SNP) for 10-20 minutes.
-
-
Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation.
-
-
Western Blotting:
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Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for phosphorylated VASP (p-VASP Ser239).
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the p-VASP signal to the total VASP signal.
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Compare the levels of normalized p-VASP across the different treatment groups to determine the inhibitory effect.
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Summary and Recommendations
| Feature | This compound (Analogs) | KT5823 |
| Target Site | cGMP-binding site (Regulatory Domain) | ATP-binding site (Catalytic Domain) |
| Mechanism | Competitive antagonist of cGMP | Competitive antagonist of ATP |
| In Vitro Potency | Varies; typically in the micromolar range. | High (Ki = 234 nM). |
| Selectivity | Can cross-react with PKA, PDEs, and CNG channels. | Good selectivity for PKG over PKA and PKC at low concentrations. |
| Cellular Efficacy | Permeable, but may act as a partial agonist. | Permeable, but reported to be ineffective in some intact cell systems. |
| Primary Advantage | Targets the unique cGMP-binding domain, potentially offering higher specificity for cGMP-driven processes over general kinase inhibition. | High in vitro potency and a distinct mechanism from cGMP analogs. |
| Primary Disadvantage | Potential for partial agonism and off-target effects on other cGMP-binding proteins. | Discrepancy between in vitro and in-cell activity; potential for broad kinase inhibition at higher concentrations. |
Recommendations for Researchers:
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For in vitro kinase assays with purified enzyme: Both inhibitors can be effective. KT5823 offers higher potency, while this compound analogs can be used to specifically probe the cGMP-binding site.
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For intact cell or in vivo experiments: Exercise extreme caution. The choice of inhibitor should be guided by the specific cell type and pathway being investigated.
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When using This compound analogs , it is crucial to run control experiments in the absence of a cGMP agonist to test for potential partial agonistic effects.
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When using KT5823 , its efficacy in the specific cell system being used must be validated. Do not assume that its in vitro potency translates to cellular inhibition.
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Whenever possible, results obtained with one inhibitor should be confirmed using a structurally and mechanistically distinct inhibitor (e.g., using an Rp-cGMPS analog to confirm a result from KT5823, or vice versa).
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The most robust approach involves combining pharmacological inhibition with genetic approaches, such as siRNA-mediated knockdown or the use of cells from PKG knockout animals, to definitively establish the role of PKG in a given response.
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Conclusion
This compound and KT5823 are valuable tools for dissecting the role of PKG in cellular signaling. However, they are not interchangeable and possess distinct advantages and significant limitations. This compound and its analogs offer a way to competitively antagonize the cGMP-binding site but carry the risk of partial agonism. KT5823 is a potent ATP-competitive inhibitor in vitro, but its efficacy in intact cells is unreliable and must be empirically validated. A thorough understanding of their respective mechanisms of action, potential for off-target effects, and context-dependent efficacy is paramount for designing rigorous experiments and generating reproducible, high-quality data.
References
A Comparative Guide to Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS: Efficacy and Selectivity in cGMP Signaling
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the intricate roles of cGMP-dependent signaling pathways. This guide provides a comprehensive comparison of two widely used cGMP analogs, Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS, focusing on their efficacy as inhibitors of cGMP-dependent protein kinase (PKG) and their differential effects on cyclic nucleotide-gated (CNG) channels.
This document summarizes key quantitative data, details experimental methodologies for assessing their activity, and provides visual representations of their mechanisms of action to aid in the selection of the most suitable compound for specific research applications.
Executive Summary
This compound and Rp-8-pCPT-cGMPS are both valuable tools for investigating cGMP signaling, but they possess distinct properties that make them suitable for different experimental contexts. Rp-8-pCPT-cGMPS is a broad-spectrum (pan) inhibitor of PKG isoforms and is characterized by its high lipophilicity, facilitating its entry into cells. In contrast, its close analog Rp-8-Br-PET-cGMPS is recognized as a highly specific inhibitor of PKG type I (PKGI). A critical differentiating feature is their opposing effects on CNG channels: Rp-8-Br-PET-cGMPS acts as an inhibitor, with some selectivity for rod versus cone photoreceptor channels, while Rp-8-pCPT-cGMPS functions as an agonist of these channels.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of Rp-8-Br-PET-cGMPS (as a close structural and functional analog of this compound) and Rp-8-pCPT-cGMPS.
| Compound | Target | Parameter | Value | Reference |
| Rp-8-pCPT-cGMPS | PKGIα | Kᵢ | 0.5 µM | [1][2] |
| PKGIβ | Kᵢ | 0.45 µM | ||
| PKGII | Kᵢ | 0.7 µM | ||
| Rp-8-Br-PET-cGMPS | Rod CNG Channel | EC₅₀ (inhibition) | 0.45 µM (at <10 µM) | |
| Cone CNG Channel | EC₅₀ (inhibition) | 4.4 µM (at <10 µM) |
Experimental Protocols
In Vitro cGMP-Dependent Protein Kinase (PKG) Inhibition Assay
This protocol outlines a general method for determining the inhibitory constant (Kᵢ) of cGMP analogs against PKG isoforms.
Objective: To quantify the potency of this compound and Rp-8-pCPT-cGMPS in inhibiting the activity of purified PKG isoforms.
Materials:
-
Purified recombinant PKGIα, PKGIβ, or PKGII
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Peptide substrate (e.g., a fluorescently labeled or biotinylated peptide containing a PKG consensus phosphorylation site)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)
-
Test compounds (this compound, Rp-8-pCPT-cGMPS) at various concentrations
-
cGMP (for stimulation of PKG activity)
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or fluorescence/luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PKG isoform, and the peptide substrate.
-
Add varying concentrations of the test compound (this compound or Rp-8-pCPT-cGMPS) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cGMP (to activate the kinase) and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, taking into account the concentration of ATP and its Kₘ for the specific PKG isoform.
Patch-Clamp Electrophysiology for CNG Channel Activity
This protocol describes a method for assessing the effect of the cGMP analogs on CNG channel activity in a cellular context.
Objective: To determine whether this compound and Rp-8-pCPT-cGMPS act as inhibitors or activators of CNG channels and to quantify their potency.
Materials:
-
Host cells expressing the desired CNG channel isoform (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, and EGTA)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
cGMP and test compounds (this compound, Rp-8-pCPT-cGMPS)
Procedure:
-
Culture cells expressing the CNG channel of interest.
-
Pull patch pipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a series of voltage steps to elicit CNG channel currents in the presence of a known concentration of cGMP in the intracellular solution.
-
Perfuse the cell with the extracellular solution containing varying concentrations of the test compound.
-
Record the changes in the cGMP-evoked currents in the presence of the test compound.
-
For potential inhibitors, co-apply with a fixed concentration of cGMP and measure the reduction in current.
-
For potential activators, apply in the absence of cGMP to see if a current is elicited.
-
Construct dose-response curves to determine the EC₅₀ for inhibition or activation.
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using the DOT language, illustrate the primary signaling pathway affected by these compounds and their differential effects on CNG channels.
Caption: cGMP-PKG signaling pathway and points of inhibition.
Caption: Differential effects on CNG channels.
Conclusion
The choice between this compound and Rp-8-pCPT-cGMPS should be guided by the specific experimental question. For studies requiring specific inhibition of PKGI, Rp-8-Br-PET-cGMPS is the superior choice. However, if a broader inhibition of PKG isoforms is desired and high cell permeability is a key consideration, Rp-8-pCPT-cGMPS is a potent option. Researchers must also consider the opposing effects of these compounds on CNG channels, as this could significantly influence experimental outcomes, particularly in systems where these channels are endogenously expressed and functionally relevant. Careful consideration of these factors will enable more precise and reliable investigation of cGMP-mediated signaling pathways.
References
- 1. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Validating Experimental Results: A Comparative Guide to Rp-8-Br-cGMPS
For researchers in pharmacology, neuroscience, and drug development, the accurate modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway is paramount. This guide provides a comprehensive comparison of Rp-8-Br-cGMPS, a widely used cGMP analog, with other common alternatives. The information presented here, supported by experimental data and detailed protocols, is intended to assist researchers in designing and validating their experimental results.
Unraveling the Role of this compound in cGMP Signaling
This compound (Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cGMP primarily recognized as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] Its mechanism of action involves binding to the cGMP binding sites on PKG, thereby preventing activation by endogenous cGMP. However, its pharmacological profile is nuanced, as it can also exhibit partial agonist activity towards the PKG Iα isoform in the absence of cGMP.[2] Furthermore, this compound has been shown to interact with other cGMP-binding proteins, including cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[3]
Comparative Performance Analysis
To facilitate an objective assessment, the following tables summarize the quantitative data on the inhibitory potency of this compound and its common alternatives against various protein kinases.
Table 1: Inhibitory Constants (Ki) of cGMP Analogs against Protein Kinase G (PKG) Isoforms and Protein Kinase A (PKA)
| Compound | PKG Iα (Ki) | PKG Iβ (Ki) | PKG II (Ki) | PKA (Ki) |
| Rp-8-Br-PET-cGMPS | 35 nM[2] | - | 30 nM[2] | 11 µM |
| Rp-8-pCPT-cGMPS | 0.5 µM | 0.45 µM | 0.7 µM | - |
Note: A lower Ki value indicates a higher binding affinity and thus more potent inhibition.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Rp-8-Br-PET-cGMPS on Cyclic Nucleotide-Gated (CNG) Channels
| CNG Channel Type | IC50 |
| Rod Photoreceptor | 25 µM |
| Cone Photoreceptor | - |
Experimental Protocols for Validation
To ensure the reproducibility and accuracy of experimental findings, detailed methodologies for key experiments are provided below.
In Vitro Protein Kinase G (PKG) Inhibition Assay
This protocol outlines a standard procedure to determine the inhibitory activity of this compound on PKG using a peptide substrate and radiolabeled ATP.
Materials:
-
Recombinant PKG Iα or Iβ
-
Peptide substrate (e.g., a VASP-derived peptide)
-
This compound and other inhibitors
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the desired concentration of this compound or other inhibitors.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 or Ki value by performing the assay with a range of inhibitor concentrations.
Electrophysiological Recording of CNG Channel Activity
This protocol describes the use of the patch-clamp technique to measure the effect of this compound on CNG channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cells expressing the desired CNG channel subunits.
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Pipette solution (intracellular-like solution, e.g., containing 130 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2).
-
Bath solution (extracellular-like solution, e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
cGMP and this compound.
Procedure:
-
Prepare patch pipettes from borosilicate glass and fill with the pipette solution.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Excise the membrane patch to obtain an inside-out configuration.
-
Perfuse the intracellular face of the membrane patch with the bath solution containing a known concentration of cGMP to activate the CNG channels.
-
Record the channel activity (current) at a fixed membrane potential.
-
Apply different concentrations of this compound to the bath solution while maintaining the cGMP concentration.
-
Record the changes in channel activity in the presence of the inhibitor.
-
Analyze the data to determine the extent of inhibition and calculate the IC50 value.
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro PKG inhibition assay.
References
Specificity of Rp-8-Br-cGMPS for PKG isoforms
A Comparative Guide to the Specificity of Rp-8-Br-PET-cGMPS for PKG Isoforms
For researchers investigating cGMP signaling pathways, the selection of specific kinase inhibitors is paramount. This guide provides a detailed comparison of the specificity of Rp-8-Br-PET-cGMPS, a widely used cGMP analog, for different isoforms of cGMP-dependent protein kinase (PKG) and its cross-reactivity with cAMP-dependent protein kinase (PKA).
Introduction to Rp-8-Br-PET-cGMPS
Rp-8-Br-PET-cGMPS (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cGMP. It is designed to be a competitive inhibitor of PKG by binding to the cGMP binding sites on the kinase, thereby preventing activation by endogenous cGMP.[1] Its utility in research stems from its potential to dissect the specific roles of PKG in various physiological processes.
Comparative Specificity of Rp-8-Br-PET-cGMPS
The inhibitory potency of Rp-8-Br-PET-cGMPS has been evaluated against different protein kinase isoforms. The data reveals a significant preference for PKG I isoforms over PKG II and PKA.
| Target Kinase | Inhibition Constant (Ki) | Selectivity vs. PKG Iα | Selectivity vs. PKG Iβ | Reference |
| PKG Iα | 35 nM | 1-fold | ~0.86-fold | [2] |
| PKG Iβ | 30 nM | ~1.17-fold | 1-fold | [2] |
| PKG II | 450 nM | ~12.9-fold less sensitive | 15-fold less sensitive | [2] |
| PKA II | 11 µM (11,000 nM) | ~314-fold less sensitive | ~367-fold less sensitive | [3] |
Data Summary: Rp-8-Br-PET-cGMPS is a potent inhibitor of both PKG Iα and PKG Iβ with Ki values in the low nanomolar range. It exhibits a notable selectivity for PKG I isoforms, being approximately 13- to 15-fold less potent against PKG II. The compound shows significantly weaker inhibition of PKA, with a Ki value in the micromolar range, making it a valuable tool for distinguishing between cGMP and cAMP signaling pathways when used at appropriate concentrations.
Signaling Pathway
The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of inhibition by Rp-8-Br-PET-cGMPS.
Caption: cGMP/PKG signaling pathway and inhibition by Rp-8-Br-PET-cGMPS.
Experimental Protocols
The determination of kinase inhibition constants (Ki) is typically performed using an in vitro kinase assay. The following is a representative protocol based on the methods used for characterizing cGMP analogs.
Objective: To determine the Ki of Rp-8-Br-PET-cGMPS for PKG isoforms and PKA.
Principle: The assay measures the phosphorylation of a specific substrate by the kinase using radiolabeled ATP ([γ-³²P]ATP). The amount of incorporated radioactivity is quantified, and the inhibition by Rp-8-Br-PET-cGMPS is determined by measuring the reduction in kinase activity at various inhibitor concentrations.
Materials:
-
Purified recombinant PKG Iα, PKG Iβ, PKG II, and PKA catalytic subunit.
-
Specific peptide substrate for each kinase (e.g., a kemptide analog for PKG).
-
[γ-³²P]ATP.
-
Rp-8-Br-PET-cGMPS.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and appropriate activators like cGMP for PKG).
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter and vials.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, the specific peptide substrate, and the purified kinase.
-
Inhibitor Addition: Add varying concentrations of Rp-8-Br-PET-cGMPS to the reaction mixtures. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Experimental Workflow
The following diagram outlines a typical workflow for determining the specificity of a kinase inhibitor.
Caption: Experimental workflow for determining kinase inhibitor specificity.
Conclusion
The available data demonstrates that Rp-8-Br-PET-cGMPS is a valuable research tool for studying the physiological roles of PKG I. Its high potency for PKG Iα and PKG Iβ, combined with significantly lower affinity for PKG II and PKA, allows for the selective inhibition of the PKG I signaling pathway. However, researchers should be mindful of the potential for off-target effects, particularly at higher concentrations where inhibition of PKG II and PKA could occur. Careful dose-response studies are recommended to ensure the specific inhibition of the intended target in any given experimental system.
References
Navigating Kinase Inhibition: A Comparative Guide to Rp-8-Br-cGMPS Cross-Reactivity
For researchers and drug development professionals investigating cGMP-mediated signaling pathways, the selectivity of kinase inhibitors is a critical factor in experimental design and data interpretation. This guide provides an objective comparison of the cross-reactivity of Rp-8-Br-cGMPS with other kinases, supported by experimental data, to aid in the selection of appropriate research tools.
Performance Comparison of cGMP Analogs
This compound is a competitive antagonist of cGMP-dependent protein kinase (PKG). However, studies have revealed that it also exhibits inhibitory activity against cAMP-dependent protein kinase (PKA), categorizing it as a non-specific inhibitor.[1] For researchers requiring higher selectivity, the analog Rp-8-Br-PET-cGMPS offers a more specific inhibition of PKG, particularly the PKG-I isoform.[1]
The inhibitory potency of these compounds is quantified by their inhibition constants (Ki), with lower values indicating higher potency. The table below summarizes the Ki values for this compound and its more selective analog, Rp-8-Br-PET-cGMPS, against various kinase isoforms.
| Compound | Kinase | Ki (µM) |
| This compound | PKG-Iα | 0.35 |
| PKG-Iβ | 0.5 | |
| PKG-II | 0.2 | |
| PKA | 4.0 | |
| Rp-8-Br-PET-cGMPS | PKG-Iα/β | 0.03 |
| PKA | 10 |
Data sourced from: Butt et al., 1995; Schlossmann et al., 2000.
The data clearly indicates that while this compound is a potent inhibitor of PKG isoforms, it also inhibits PKA in the low micromolar range. In contrast, Rp-8-Br-PET-cGMPS demonstrates significantly higher potency for PKG-I and a much-reduced affinity for PKA, making it a more suitable tool for studies requiring specific PKG inhibition.
Signaling Pathway Overview
The following diagram illustrates the canonical cGMP signaling pathway and the points of inhibition by this compound.
Caption: cGMP signaling pathway and inhibition by this compound.
Experimental Methodologies
To assess the cross-reactivity of kinase inhibitors like this compound, a robust in vitro kinase inhibition assay is essential. The following section details a representative protocol.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Radiometric Kinase Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of this compound against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
- Kinase: Dilute the target kinase (e.g., recombinant human PKG-Iα or PKA) in kinase buffer to the desired working concentration.
- Substrate: Prepare a solution of a specific peptide substrate for the kinase in kinase buffer.
- Inhibitor: Perform serial dilutions of this compound in kinase buffer to obtain a range of concentrations for testing.
- ATP: Prepare a working solution of ATP containing [γ-³³P]ATP at a specific activity.
2. Kinase Reaction:
- To a 96-well plate, add the kinase, substrate, and diluted this compound (or vehicle control).
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
- Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
3. Reaction Termination and Detection:
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
- Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Conclusion
The selection of a kinase inhibitor requires careful consideration of its selectivity profile. While this compound is a valuable tool for studying cGMP signaling, its cross-reactivity with PKA should be acknowledged and controlled for in experimental design. For studies demanding high specificity for PKG, particularly PKG-I, the analog Rp-8-Br-PET-cGMPS is a superior choice. The provided experimental framework offers a starting point for researchers to validate the activity and selectivity of these and other kinase inhibitors in their specific experimental systems.
References
A Researcher's Guide to Rp-8-Br-cGMPS: Applications, Limitations, and Alternatives in cGMP Signaling Research
For researchers, scientists, and drug development professionals navigating the complexities of the cyclic guanosine monophosphate (cGMP) signaling pathway, the selection of appropriate chemical tools is paramount. Among the array of available modulators, Rp-8-Br-cGMPS has emerged as a widely utilized inhibitor of cGMP-dependent protein kinase (PKG). This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways to aid in the informed selection of these critical research agents.
Unraveling the Role of this compound in Cellular Signaling
This compound, a brominated derivative of a cGMP analog, is primarily recognized for its function as a competitive inhibitor of PKG. Its cell-permeant nature makes it a valuable tool for investigating the physiological roles of PKG in intact cells and tissues. Key applications of this compound include the study of smooth muscle relaxation, platelet aggregation, and neuronal signaling. However, like any pharmacological tool, it is not without its limitations, including potential off-target effects and, under certain conditions, paradoxical agonistic activity.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data for this compound and its common alternatives, providing a basis for objective comparison of their performance.
Table 1: Inhibition Constants (Ki) for Protein Kinases
| Compound | PKG Iα (Ki, µM) | PKG Iβ (Ki, µM) | PKG II (Ki, µM) | PKA (Ki, µM) | PKC (Ki, µM) |
| Rp-8-Br-PET-cGMPS | 0.035[1] | 0.035[1] | 0.030[1] | 11[1] | - |
| Rp-8-pCPT-cGMPS | 0.5[2] | 0.45 | 0.7 | - | - |
| KT 5823 | 0.23 | - | - | >10 | 4 |
Table 2: Effects on Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Target | Action | Potency (IC50/EC50, µM) |
| Rp-8-Br-PET-cGMPS | Rod CNG Channels | Antagonist | ~25 |
| Rp-8-Br-PET-cGMPS | Rod CNG Channels | Inhibitor (low concentration) | EC50,h ~0.45 |
| Rp-8-Br-PET-cGMPS | Cone CNG Channels | Inhibitor (low concentration) | EC50,h ~4.4 |
| Rp-8-pCPT-cGMPS | CNG Channels | Agonist | - |
Table 3: Effects on Phosphodiesterases (PDEs)
| Compound | Target | Action |
| Rp-8-Br-PET-cGMPS | PDE1β, PDE1c, PDE6α | Binds to |
| Rp-8-pCPT-cGMPS | cGMP-regulated PDEs | No effect |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments involving this compound and its alternatives.
In Vitro Kinase Activity Assay
This assay is fundamental for determining the inhibitory potency of compounds against PKG.
Objective: To measure the inhibition of PKG activity by this compound or its alternatives.
Materials:
-
Recombinant human PKG Iα or Iβ
-
Fluorescently labeled or radiolabeled substrate peptide (e.g., a VASP-derived peptide)
-
ATP (radiolabeled with ³²P if using a radioactive assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
cGMP (for kinase activation)
-
Test compounds (this compound, alternatives)
-
96-well plates
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and cGMP.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the recombinant PKG enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Aortic Ring Vasodilation Assay
This ex vivo assay is used to assess the effect of PKG inhibitors on smooth muscle relaxation.
Objective: To evaluate the ability of this compound to reverse cGMP-mediated vasodilation.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat or mouse)
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine or other vasoconstrictor
-
8-Br-cGMP or other cGMP analog to induce relaxation
-
Test compounds (this compound, alternatives)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a stable plateau is reached, induce relaxation by adding a cGMP analog such as 8-Br-cGMP.
-
After a stable relaxation is achieved, add the test compound (this compound or an alternative) in a cumulative manner to assess its ability to reverse the vasodilation.
-
Record the changes in tension using the force transducers and data acquisition system.
-
Analyze the data to determine the concentration-response relationship for the inhibitory effect of the compound.
Patch-Clamp Electrophysiology for CNG Channels
This technique allows for the direct measurement of ion channel activity and the effect of modulators.
Objective: To characterize the effect of this compound on cGMP-gated ion channels.
Materials:
-
Cells expressing the CNG channel of interest (e.g., HEK293 cells transfected with CNG channel subunits or isolated photoreceptor cells)
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular solutions with appropriate ionic compositions
-
cGMP to activate the channels
-
Test compound (this compound)
Procedure:
-
Prepare the cells for patch-clamping.
-
Pull and fire-polish patch pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution and approach a cell to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Establish the desired patch-clamp configuration (e.g., inside-out patch for direct application of compounds to the intracellular face of the channel).
-
Apply a voltage protocol to elicit channel activity.
-
Perfuse the patch with a solution containing cGMP to activate the CNG channels and record the resulting current.
-
Apply the test compound (this compound) in the presence of cGMP and record the change in channel activity.
-
Analyze the recorded currents to determine the effect of the compound on channel properties such as open probability and single-channel conductance.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an aortic ring vasodilation experiment.
Caption: Logical relationship between the limitations of this compound and research implications.
Conclusion and Recommendations
This compound remains a valuable tool for the investigation of cGMP signaling, primarily through its potent inhibition of PKG. However, researchers must be cognizant of its limitations, including its potential for off-target effects and paradoxical activation of PKG. The choice of a cGMP modulator should be guided by the specific experimental context, including the cell or tissue type and the specific signaling pathway components being investigated.
For studies requiring high selectivity for PKG over PKA, Rp-8-Br-PET-cGMPS appears to be a superior choice compared to KT 5823. However, if the involvement of CNG channels is a concern, the agonistic activity of Rp-8-pCPT-cGMPS on these channels should be considered. When interpreting data obtained with this compound, it is crucial to consider its potential off-target effects and to corroborate findings with alternative inhibitors or genetic approaches where possible. This comprehensive guide, with its comparative data and experimental outlines, serves as a resource to empower researchers to make informed decisions and to design robust experiments to further elucidate the intricate roles of cGMP signaling in health and disease.
References
Navigating PKG Inhibition: A Guide to Control Experiments with Rp-8-Br-cGMPS
In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) pathway plays a pivotal role in a multitude of physiological processes, including vasodilation, platelet aggregation, and neuronal function.[1] Researchers delving into this pathway often rely on selective inhibitors to dissect its mechanisms. Rp-8-Br-cGMPS is a widely used competitive and reversible inhibitor of PKG.[2] However, to ensure the validity and specificity of experimental findings, a rigorous set of control experiments is paramount. This guide provides a comparative overview of essential controls for studying PKG inhibition with this compound, complete with experimental protocols and data presentation, to aid researchers in designing robust studies.
The cGMP/PKG Signaling Pathway
The canonical cGMP/PKG signaling cascade is initiated by the activation of guanylate cyclases, leading to the production of cGMP. This second messenger then binds to and activates PKG, which in turn phosphorylates downstream target proteins, eliciting a cellular response.
Comparison of Common PKG Inhibitors
While this compound is a potent tool, it's crucial to understand its characteristics in comparison to other available inhibitors. The choice of inhibitor can significantly impact experimental outcomes.
| Inhibitor | Mechanism of Action | Target | Ki (app) | Notes |
| This compound | Competitive cGMP analog | PKG | ~0.03 µM for PKG Iα/β | More specific for PKG over PKA compared to other Rp-analogs. |
| Rp-8-pCPT-cGMPS | Competitive cGMP analog | PKG | - | A pan-PKG inhibitor. |
| KT5823 | ATP-competitive | PKG | - | Its effectiveness in inhibiting PKG in some intact cell systems has been questioned. |
| DT-2 | Inhibits PKG-Iα kinase activity | PKG-Iα | - | Has been shown to decrease CREB phosphorylation. |
Note: Ki values can vary depending on the experimental conditions and the specific PKG isoform.
Essential Control Experiments
To confidently attribute an observed effect to PKG inhibition by this compound, a series of control experiments should be performed.
Specificity Controls
These experiments are designed to rule out off-target effects and confirm that the inhibitor is acting on the intended pathway.
-
PKA Pathway Control: The cAMP-dependent protein kinase (PKA) pathway shares structural similarities with the PKG pathway. To ensure this compound is not cross-reacting with PKA, a parallel experiment using a PKA-specific inhibitor (e.g., KT5720) should be conducted. The results should demonstrate that the biological effect is specific to the PKG inhibitor.
-
PKG Activator Rescue: To confirm that the effects of this compound are due to PKG inhibition, a "rescue" experiment can be performed. After treatment with the inhibitor, the system is co-treated with a PKG activator, such as 8-Bromo-cGMP (8-Br-cGMP). A reversal of the inhibited effect would strongly suggest that the inhibitor is acting specifically on PKG.
-
Inactive Analog Control: Using a structurally similar but biologically inactive analog of this compound as a negative control can help to rule out non-specific effects of the chemical structure itself.
Functional Controls
These experiments directly measure the functional consequences of PKG inhibition.
-
Direct PKG Kinase Activity Assay: The most direct way to confirm PKG inhibition is to measure its kinase activity in vitro or in cell lysates. This can be done using various methods, including radioactive assays with a peptide substrate or luminescence-based assays that measure ADP production.
-
Downstream Target Phosphorylation: Assessing the phosphorylation state of known PKG substrates provides a reliable readout of PKG activity in intact cells. Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG, and its phosphorylation at Ser239 is a reliable marker of PKG activity. Western blotting with a phospho-specific VASP antibody can be used to quantify changes in phosphorylation upon treatment with this compound.
-
Physiological Response Assay: The ultimate validation of PKG inhibition is to measure its effect on a known PKG-mediated physiological response. For example, in vascular smooth muscle, PKG activation leads to relaxation (vasodilation). An experiment demonstrating that this compound blocks cGMP-induced vasodilation in isolated blood vessels would provide strong evidence for its efficacy.
Experimental Protocols
In Vitro PKG Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Purified PKG enzyme
-
PKG-specific peptide substrate
-
This compound and other compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the peptide substrate, and the test compound (this compound, vehicle, or other controls).
-
Initiate the reaction by adding purified PKG enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the kinase activity as the amount of phosphate transferred to the substrate per unit time.
Western Blot for VASP Phosphorylation
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissues with the experimental compounds for the desired time.
-
Lyse the cells or tissues in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
Quantify the band intensities to determine the relative phosphorylation of VASP.
Vasodilation Assay in Isolated Arteries
This protocol is a general guideline for studying vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric arteries)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine or U46619)
-
PKG activator (e.g., 8-Br-cGMP or a nitric oxide donor like SNP)
-
This compound and other test compounds
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.
-
Allow the vessels to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor.
-
Once a stable plateau of contraction is reached, cumulatively add the PKG activator to generate a concentration-response curve for relaxation.
-
In a separate set of experiments, pre-incubate the contracted arterial rings with this compound or vehicle for a specific period before generating the concentration-response curve to the PKG activator.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction.
-
Compare the concentration-response curves in the presence and absence of the inhibitor to determine its effect on vasodilation.
References
A Comparative Guide: Pharmacological Inhibition with Rp-8-Br-cGMPS versus Genetic Knockdown of Protein Kinase G
For Researchers, Scientists, and Drug Development Professionals
In the study of cyclic guanosine monophosphate (cGMP) signaling, protein kinase G (PKG) stands out as a crucial mediator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. To elucidate the precise roles of PKG, researchers have two primary tools at their disposal: pharmacological inhibition and genetic knockdown. This guide provides an objective comparison of a widely used pharmacological inhibitor, Rp-8-Br-cGMPS, and genetic knockdown techniques, supported by experimental data and detailed protocols.
Introduction to the Methods
This compound: The Pharmacological Tool
This compound is a cell-permeable, competitive antagonist of cGMP at the regulatory domain of PKG. By binding to this site, it prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream targets. It is known for its relatively high selectivity for PKG over other cyclic nucleotide-dependent kinases, such as protein kinase A (PKA).
Genetic Knockdown of PKG: The Molecular Scalpel
Genetic knockdown of PKG involves the use of techniques like RNA interference (RNAi) to reduce the expression of the gene encoding for PKG (PRKG1). This is typically achieved using small interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) delivered via viral vectors for stable, long-term suppression. This approach offers high specificity by targeting the mRNA transcript of PKG.
Quantitative Comparison of Effects
The following tables summarize the key quantitative parameters for both this compound and genetic knockdown of PKG. It is important to note that direct comparative studies are limited, and the data presented here are synthesized from various experimental contexts.
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | References |
| Mechanism of Action | Competitive antagonist at the cGMP-binding site of PKG | Post-transcriptional gene silencing via mRNA degradation | [1] |
| Target | Protein Kinase G (PKG I and PKG II) | mRNA transcript of the PRKG1 gene | [1] |
| Selectivity | High for PKG over PKA (Ki for PKA is significantly higher) | High for the target PKG mRNA sequence | [1][2] |
| Ki for PKG I | ~0.5 µM | Not Applicable | [3] |
| Typical Knockdown Efficiency | Not Applicable | 70-90% reduction in mRNA/protein levels | |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal knockdown) | |
| Duration of Effect | Transient, dependent on compound metabolism and clearance | Can be transient (siRNA) or stable (shRNA) | |
| Reversibility | Reversible upon washout | Generally considered irreversible for the lifespan of the cell (stable knockdown) |
Performance in Key Experiments
Vasodilation of Aortic Rings
| Parameter | This compound | Genetic Knockdown of PKG | References |
| Effect on Agonist-Induced Relaxation | Dose-dependent inhibition of vasodilation induced by cGMP-elevating agents (e.g., sodium nitroprusside) | Attenuation of vasodilation in response to cGMP-elevating agents | |
| Typical Concentration/Delivery | 1-100 µM | Lentiviral vector delivering shRNA against PKG | |
| Observed Inhibition | Partial to complete inhibition depending on concentration and agonist | Significant reduction in the maximal relaxation response |
Platelet Aggregation
| Parameter | This compound | Genetic Knockdown of PKG | References |
| Effect on Agonist-Induced Aggregation | Inhibition of platelet aggregation induced by agents that elevate cGMP (e.g., nitric oxide donors) | Reduced platelet aggregation in response to cGMP-elevating stimuli | |
| Typical Concentration/Delivery | 10-100 µM | siRNA targeting PKG mRNA | |
| Observed Inhibition | Significant reduction in platelet aggregation | Attenuation of the inhibitory effect of cGMP on platelet aggregation |
Off-Target Effects and Compensatory Mechanisms
| Aspect | This compound | Genetic Knockdown of PKG | References |
| Potential Off-Target Effects | Can interact with other cGMP-binding proteins like phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels at higher concentrations. May also exhibit partial agonist activity under certain conditions. | "Seed region" mediated off-target effects on other mRNAs. Can induce an interferon response. | |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes in gene expression. | Can lead to the upregulation of functionally related genes or alternative signaling pathways, potentially masking the true phenotype. |
Experimental Protocols
Vasodilation Assay Using Isolated Aortic Rings
Objective: To assess the effect of PKG inhibition on vascular smooth muscle relaxation.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Sodium nitroprusside (SNP)
-
This compound or viral particles for PKG knockdown
-
Organ bath system with force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.
-
For genetic knockdown experiments, aortic rings would be harvested from animals previously treated with viral vectors carrying PKG shRNA or from knockout models.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, for pharmacological inhibition, pre-incubate the rings with this compound (e.g., 30 minutes at desired concentrations).
-
Generate a cumulative concentration-response curve to a vasodilator like sodium nitroprusside.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Platelet Aggregation Assay
Objective: To evaluate the role of PKG in platelet aggregation.
Materials:
-
Human blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP)
-
Nitric oxide (NO) donor (e.g., SNP)
-
This compound or siRNA for PKG knockdown
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
For genetic knockdown, transfect platelets with siRNA targeting PKG and incubate for 24-48 hours prior to the assay.
-
Adjust the platelet count in PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Place a cuvette with PRP in the aggregometer at 37°C with continuous stirring.
-
For pharmacological inhibition, pre-incubate the PRP with this compound for a specified time (e.g., 10 minutes).
-
Add an NO donor to stimulate cGMP production and PKG activation.
-
Initiate platelet aggregation by adding an agonist like ADP.
-
Monitor the change in light transmission for 5-10 minutes. The extent of aggregation is quantified as the maximum percentage change in light transmission, with PPP representing 100% aggregation.
Genetic Knockdown of PKG using Lentiviral shRNA
Objective: To achieve stable knockdown of PKG expression in a cell line or animal model.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging and envelope plasmids
-
Lentiviral vector containing shRNA targeting PKG
-
Transfection reagent
-
Target cells or animal model
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging and envelope plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate and titrate the viral particles.
-
-
Transduction of Target Cells:
-
Incubate the target cells with the lentiviral particles at a desired multiplicity of infection (MOI).
-
For in vivo studies, the virus can be delivered systemically or locally depending on the experimental goals.
-
-
Selection and Validation:
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validate the knockdown of PKG expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Mandatory Visualizations
Caption: The cGMP-PKG signaling pathway and points of intervention.
Caption: General experimental workflows for comparing the two methods.
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of PKG. The choice between these methods depends on the specific research question, the experimental system, and the desired temporal control.
-
This compound is ideal for acute studies requiring rapid and reversible inhibition of PKG activity. Its ease of use makes it suitable for initial screening and for experiments where long-term genetic manipulation is not feasible. However, researchers must be mindful of potential off-target effects at higher concentrations.
-
Genetic knockdown offers unparalleled specificity for targeting PKG expression and is the method of choice for long-term studies and for dissecting the chronic roles of PKG. The potential for compensatory mechanisms and the more complex and time-consuming nature of this approach are important considerations.
References
A Comparative Guide to the Neuroprotective Effects of Rp-8-Br-cGMPS Analogs
In the landscape of neurodegenerative research, particularly concerning diseases like retinitis pigmentosa (RP), the modulation of cyclic guanosine monophosphate (cGMP) signaling has emerged as a critical therapeutic strategy.[1][2] Elevated levels of cGMP in photoreceptors are a common factor in cell death across various genetic forms of the disease.[3][4][5] This has spurred the development of inhibitory cGMP analogs designed to counteract the toxic effects of excessive cGMP. Among these, Rp-8-Br-cGMPS analogs have shown significant promise in protecting photoreceptor cells from degeneration.
This guide provides a comparative analysis of this compound analogs, focusing on their mechanism of action, neuroprotective efficacy, and the experimental data supporting their potential. It is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate these compounds.
Mechanism of Action: Targeting the cGMP Pathway
In many forms of retinitis pigmentosa, genetic defects lead to an accumulation of cGMP. This excess cGMP over-activates two primary effectors: cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels. The sustained activation of these proteins, particularly the excessive influx of Ca2+ through CNG channels, triggers a cascade of events leading to photoreceptor cell death, or apoptosis.
This compound analogs are specifically designed to counteract this. The "Rp" configuration of the phosphorothioate group in their structure allows them to act as competitive inhibitors of PKG. Furthermore, modifications to the guanine nucleobase, such as the β-phenyl-1,N2-etheno (PET) group, can confer inhibitory properties against CNG channels. Therefore, a key analog, Rp-8-Br-PET-cGMPS (also known as CN03) , can simultaneously block both of these key downstream targets of elevated cGMP, providing a dual-pronged approach to neuroprotection.
Comparative Performance of cGMP Analogs
The neuroprotective efficacy of cGMP analogs varies significantly based on their specific chemical modifications. While some analogs activate the cGMP pathway, the Rp-configurated phosphorothioate analogs are designed as inhibitors. Recent studies have focused on improving the potency and properties of these inhibitors.
| Analog Name | Key Structural Features | Primary Target(s) | Mechanism of Action | Neuroprotective Efficacy |
| 8-Br-cGMP | Bromine at position 8 | PKG, CNG Channels | Activator | Can induce apoptosis in certain cancer cells, but not neuroprotective in RP models. |
| Rp-8-pCPT-cGMPS | Rp-phosphorothioate, pCPT at position 8 | PKG | Pan-PKG Inhibitor | Used experimentally to block PKG; demonstrates the role of PKG in cGMP-mediated effects. |
| Rp-8-Br-PET-cGMPS (CN03) | Rp-phosphorothioate, Bromine at position 8, PET group | PKG, Rod & Cone CNG Channels | Inhibitor | Robustly protects rod photoreceptors and preserves cone function in multiple mouse models of RP. |
| dithio-CN03 | Dithioate modification of CN03 | PKG, CNG Channels | Inhibitor | Shows significantly enhanced neuroprotective activity compared to CN03 in in-vitro RP models. |
Table 1. Comparison of different cGMP analogs and their effects on the cGMP signaling pathway and neuroprotection.
Quantitative Data Summary
Electrophysiological studies have quantified the inhibitory effects of Rp-8-Br-PET-cGMPS on the different isoforms of CNG channels found in rod and cone photoreceptors. This data is crucial for understanding the compound's pharmacological profile.
| Compound | Target Channel | Parameter | Value | Reference |
| Rp-8-Br-PET-cGMPS (CN03) | Rod CNG Channel | EC50,h (high-affinity inhibition) | ~0.45 µM | |
| Rp-8-Br-PET-cGMPS (CN03) | Cone CNG Channel | EC50,h (high-affinity inhibition) | ~4.4 µM | |
| dithio-CN03 | Photoreceptor Cells | Cell Death (vs. CN03) | Significantly decreased |
Table 2. Summary of key quantitative data for this compound analogs. The EC50 values indicate that CN03 is approximately 10 times more potent at inhibiting rod CNG channels than cone channels at lower concentrations. The newer analog, dithio-CN03, demonstrates superior neuroprotective activity in cell-based assays.
Experimental Protocols and Workflows
The evaluation of these neuroprotective agents relies on a suite of well-established experimental techniques, from cell-based assays to electrophysiology and proteomics.
Key Experimental Methodologies
-
Cell Culture and Stress Induction: Neuroprotection is often studied using immortalized photoreceptor-like cell lines (e.g., 661W cells) or primary retinal cultures. To mimic the conditions of retinitis pigmentosa, cellular stress is induced by elevating cGMP levels, for instance, by using a phosphodiesterase (PDE) inhibitor like zaprinast.
-
TUNEL Assay for Apoptosis: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a primary method for quantifying cell death.
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol: Fixed and permeabilized cells are incubated with an enzyme (Terminal deoxynucleotidyl transferase) that adds labeled dUTPs to the free 3'-hydroxyl ends of fragmented DNA. These labeled cells can then be visualized and quantified using fluorescence microscopy.
-
-
Electrophysiological Recording (Inside-Out Patch-Clamp): This technique is used to directly measure the activity of CNG channels and assess how they are affected by cGMP analogs.
-
Principle: A small patch of the cell membrane containing the ion channel of interest is excised. This allows for the direct application of test compounds to the intracellular face of the channel while controlling the membrane potential.
-
Protocol: CNG channel isoforms (rod or cone) are heterologously expressed in a system like Xenopus laevis oocytes. An inside-out patch of the oocyte membrane is obtained. A baseline current is established by applying a known concentration of cGMP. The inhibitory or activatory effect of a cGMP analog is then measured by co-applying it with cGMP and recording the change in current.
-
-
Affinity Chromatography and Mass Spectrometry: To understand the full range of cellular targets, researchers identify which proteins an analog binds to within the retina.
-
Principle: The cGMP analog is immobilized on a solid support (resin). A retinal protein lysate is passed over this resin. Proteins that bind to the analog are "captured" and later eluted for identification.
-
Protocol: As described for Rp-8-Br-PET-cGMPS, the analog is coupled to a resin to create an affinity matrix. Retinal lysates from mouse models of RP (e.g., rd1, rd2, rd10) are incubated with the matrix. After washing away non-binding proteins, the captured proteins are eluted and identified using mass spectrometry. This approach revealed that Rp-8-Br-PET-cGMPS binds to seven known cGMP-binding proteins, including PKG1β, PDE1β, PDE1c, and PDE6α, indicating it is more target-specific than cGMP itself.
-
Conclusion
The development of this compound analogs represents a targeted and promising therapeutic strategy for neurodegenerative diseases characterized by elevated cGMP signaling, such as retinitis pigmentosa. The lead compound, Rp-8-Br-PET-cGMPS (CN03), has demonstrated robust neuroprotective effects in multiple preclinical models by simultaneously inhibiting both PKG and CNG channels. Furthermore, ongoing research has yielded next-generation compounds like dithio-CN03, which shows even greater efficacy in vitro and possesses properties that may be more favorable for sustained-release drug delivery. The continued evaluation of these analogs, supported by rigorous experimental data, paves the way for potential clinical applications that could slow or prevent photoreceptor loss in patients.
References
- 1. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. portal.research.lu.se [portal.research.lu.se]
Safety Operating Guide
Proper Disposal Procedures for Rp-8-Br-cGMPS: A Comprehensive Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper handling and disposal of Rp-8-Br-cGMPS, a cGMP-dependent protein kinase (PKG) inhibitor. By following these procedures, laboratories can ensure the safety of their personnel and compliance with regulations.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other appropriate material).
-
Use laboratory safety glasses or goggles.
-
A lab coat is recommended to prevent skin contact.
Handling:
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
For spills, absorb any liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area with a suitable solvent, such as ethanol.
Quantitative Data
The following table summarizes key quantitative data for this compound and its analog, Rp-8-Br-PET-cGMPS.
| Property | This compound | Rp-8-Br-PET-cGMPS (analog) |
| Molecular Weight | 462.15 g/mol [1] | 562.27 g/mol |
| Purity | >98%[1] | ≥98% |
| Solubility | Soluble in water to 50 mM[1] | Soluble to 20 mM in water and 40 mM in DMSO |
| Storage Temperature | -20°C | -20°C |
| Physical Appearance | Crystalline solid | Crystalline solid |
| CAS Number | 150418-07-8 | 185246-32-6 |
Disposal Procedures
Given that this compound is not expected to be a hazardous substance, its disposal should follow institutional and local guidelines for non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step-by-Step Disposal Guidance:
-
Unused Solid this compound:
-
If in its original, unopened container, consider offering it to another research group.
-
For disposal, ensure the container is well-sealed and clearly labeled.
-
Dispose of it as non-hazardous solid chemical waste according to your institution's procedures. This may involve placing it in a designated waste container for pickup by EHS.
-
-
Aqueous Solutions of this compound:
-
For small quantities of dilute aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible. However, this must be confirmed with your institution's EHS guidelines.
-
If sewer disposal is not allowed, collect the aqueous waste in a clearly labeled, sealed container.
-
Label the container as "Non-hazardous aqueous waste containing this compound."
-
Arrange for pickup by your institution's hazardous waste management group.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound can typically be disposed of in the regular laboratory trash, provided it is not grossly contaminated with a hazardous substance.
-
Glassware should be rinsed with a suitable solvent (e.g., water or ethanol) before being washed for reuse. The rinsate should be disposed of as aqueous waste as described above.
-
Experimental Protocol: Inhibition of PKG in Cell Culture
This protocol describes a general method for using this compound to inhibit cGMP-dependent protein kinase (PKG) activity in a cell culture experiment. This is based on protocols for the similar compound Rp-8-Br-PET-cGMPS.
Objective: To determine the effect of PKG inhibition on a specific cellular process.
Materials:
-
Cultured cells of interest
-
This compound
-
Appropriate solvent for this compound (e.g., sterile water or DMSO)
-
Cell culture medium and supplements
-
Reagents for stimulating cGMP production (e.g., a nitric oxide donor like sodium nitroprusside)
-
Assay-specific reagents to measure the downstream effect of PKG inhibition.
Methodology:
-
Prepare a stock solution of this compound. Dissolve the compound in sterile water to a concentration of 10 mM. Filter-sterilize the stock solution and store it at -20°C.
-
Cell Plating. Plate the cells at a suitable density in multi-well plates and allow them to adhere and grow overnight.
-
Pre-treatment with this compound. The following day, replace the medium with fresh medium containing the desired concentration of this compound (typically in the range of 10-100 µM). A vehicle control (medium with the same amount of solvent used for the stock solution) should be included. Incubate the cells for 30-60 minutes.
-
Stimulation of cGMP Production. Add a cGMP-stimulating agent (e.g., sodium nitroprusside at a final concentration of 100 µM) to the wells.
-
Incubation. Incubate the cells for the desired time period to allow for the cellular response to occur.
-
Assay. Perform the specific assay to measure the downstream effects of PKG inhibition. This could be, for example, a Western blot to detect changes in protein phosphorylation, a cell viability assay, or a functional assay relevant to the cells being studied.
-
Data Analysis. Analyze the data to compare the effects of the cGMP-stimulating agent in the presence and absence of the PKG inhibitor, this compound.
Visualizations
The following diagrams illustrate the cGMP signaling pathway and the workflow for the proper disposal of this compound.
Caption: The cGMP signaling pathway, illustrating the role of this compound as a PKG inhibitor.
References
Essential Safety and Operational Guide for Handling Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound is a brominated organic compound and a competitive inhibitor of cGMP-dependent protein kinase (PKG). While a specific Safety Data Sheet (SDS) may provide more detailed information, general best practices for handling halogenated organic compounds must be followed.
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. However, the following are the minimum requirements for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood | Minimizes inhalation of any potential aerosols or dust.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and preserving the compound's integrity.
Receiving and Storage
-
Verification: Upon receipt, verify the container label matches the ordered product and check for any damage.
-
Storage Conditions: Store the compound under desiccating conditions at -20°C for long-term stability. The product can typically be stored for up to 12 months under these conditions.
Preparation of Stock Solutions
This compound is soluble in water and DMSO. The following table provides guidance on preparing stock solutions.
| Solvent | Maximum Concentration |
| Water | 50 mM |
| DMSO | Not specified, but a related compound is soluble up to 40 mM |
Protocol for Preparing a 10 mM Stock Solution in Water:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in your desired volume. The molecular weight of this compound is 462.15 g/mol .
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound.
-
Dissolving: Add the appropriate volume of sterile, deionized water to the vial containing the compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Protocols
This compound is primarily used as a competitive inhibitor of cGMP-dependent protein kinase (PKG). Below are detailed methodologies for key experiments where this compound is frequently utilized.
In Vitro Kinase Assay to Determine PKG Inhibition
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PKG.
Materials:
-
Purified PKG enzyme
-
Peptide substrate for PKG (e.g., a fluorescently labeled peptide)
-
This compound
-
Kinase assay buffer (containing ATP and MgCl2)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PKG enzyme and peptide substrate to their working concentrations in the kinase assay buffer. Prepare a serial dilution of this compound.
-
Reaction Setup: In a microplate, add the PKG enzyme, peptide substrate, and varying concentrations of this compound or a vehicle control (e.g., water or DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection: Measure the phosphorylation of the substrate using a microplate reader. The signal will be inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Smooth Muscle Relaxation Assay
This assay assesses the effect of this compound on the relaxation of pre-contracted smooth muscle tissue, often in the context of cGMP-mediated signaling.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine)
-
cGMP analog (e.g., 8-Br-cGMP)
-
This compound
Procedure:
-
Tissue Preparation: Mount the isolated smooth muscle tissue in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction: Induce a stable contraction of the tissue using a vasoconstrictor like phenylephrine.
-
Inhibitor Incubation: Add this compound (e.g., at a concentration of 3 x 10⁻⁵ M) or its vehicle to the organ bath and incubate for a predetermined period.
-
Relaxation Induction: Induce relaxation by adding a cGMP analog, such as 8-Br-cGMP, in a cumulative concentration-response manner.
-
Data Recording: Continuously record the changes in muscle tension using the force transducers.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay is used to monitor the activity of PKG in intact cells by measuring the phosphorylation of its substrate, VASP.
Materials:
-
Cell culture (e.g., platelets or smooth muscle cells)
-
Cell lysis buffer
-
Primary antibodies (anti-VASP and anti-phospho-VASP)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat the cells with the experimental compounds, including this compound and a PKG activator (e.g., 8-Br-cGMP).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the intensity of the phospho-VASP bands and normalize to the total VASP protein levels to determine the effect of this compound on PKG activity.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations. As a brominated organic compound, it must be treated as halogenated hazardous waste.
Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, gloves), and the first two rinses of decontaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic" and list all chemical constituents.
-
Container Management: Use a leak-proof, chemically compatible container with a secure screw-top cap. Do not fill the container beyond 90% capacity.
Decontamination of Glassware:
-
Triple Rinse: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Waste Collection: The first two rinses must be collected as halogenated organic waste. The third rinse may be collected as non-halogenated waste if a non-halogenated solvent is used.
Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of any this compound waste down the drain. Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste container.
Visualizing Key Processes
To further aid in understanding the context of this compound use, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The cGMP-PKG signaling pathway in smooth muscle relaxation.
Caption: General experimental workflow for using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
